1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Beschreibung
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Eigenschaften
IUPAC Name |
2-(3-bromo-4-chlorophenyl)-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-5-6(1-2-8(7)11)13-4-3-9(14)12-13/h1-5H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIURWWMTJBHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CC(=O)N2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis, Characterization, and Mechanistic Evaluation of 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one: A Technical Guide
Executive Summary
The pyrazolone core is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, free-radical scavengers (e.g., edaravone analogs), and agrochemicals. The specific derivative, 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (CAS: 2137756-77-3)[1], presents a highly functionalized aryl ring. The 3-bromo-4-chloro substitution pattern is highly strategic: it modulates the lipophilicity and metabolic stability of the molecule while providing orthogonal reactive sites for late-stage functionalization, such as palladium-catalyzed cross-coupling at the sterically accessible bromide position.
This whitepaper provides an in-depth, self-validating methodology for the synthesis and characterization of this critical building block, moving beyond basic procedures to explain the underlying chemical causality of each workflow.
Retrosynthetic Strategy & Mechanistic Rationale
To construct the 1-aryl-1,2-dihydro-3H-pyrazol-3-one architecture, two primary disconnections are typically evaluated:
-
Route A (Acrylate Condensation & Oxidation): Condensation of an arylhydrazine with an alkyl acrylate yields a pyrazolidin-3-one, which must subsequently be oxidized. This two-step process is often marred by over-oxidation, poor atom economy, and the need for harsh oxidants.
-
Route B (Propiolate Cyclocondensation): Direct condensation of the arylhydrazine with an alkyl propiolate yields the fully unsaturated pyrazolone core in a single step[2].
For this guide, Route B is selected due to its superior yield and operational simplicity. The reaction is driven by the initial Michael addition of the terminal nitrogen of the hydrazine to the alkyne, followed by intramolecular amidation. To prevent unwanted transesterification and suppress side reactions, the cyclization is performed using potassium tert-butoxide in tert-butanol[2]. The steric bulk of the tert-butoxide anion ensures it acts strictly as a base rather than a nucleophile.
Figure 1: Step-by-step synthetic workflow for the preparation of the pyrazolone core.
Detailed Experimental Protocols (Self-Validating Systems)
As a self-validating system, each step of this protocol includes built-in checkpoints to ensure reaction fidelity without requiring immediate LC-MS/NMR analysis.
Phase 1: Synthesis of 3-Bromo-4-chlorophenylhydrazine
-
Diazotization: Suspend 3-bromo-4-chloroaniline (1.0 eq) in concentrated HCl (3.0 eq) and water. Cool the mixture to 0 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the internal temperature strictly below 5 °C.
-
Causality: Strict temperature control prevents the thermal degradation of the highly reactive diazonium salt into a phenol byproduct.
-
Self-Validation Checkpoint: Spot the reaction mixture on starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid, confirming the complete consumption of the starting aniline.
-
-
Reduction: To the cold diazonium solution, add a pre-cooled solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.5 eq) in concentrated HCl dropwise.
-
Causality: SnCl₂ is preferred over sodium sulfite for this specific substrate to prevent unwanted sulfonation of the electron-deficient, halogenated aryl ring.
-
Self-Validation Checkpoint: A thick, pale precipitate of the arylhydrazine hydrochloride salt will immediately form upon addition, signaling a successful reduction. Filter and wash with cold ethanol.
-
Phase 2: Cyclocondensation to the Pyrazolone Core
-
Addition: Dissolve the synthesized 3-bromo-4-chlorophenylhydrazine (1.0 eq) in anhydrous tert-butanol. At 30 °C, add ethyl propiolate (1.1 eq) dropwise[2].
-
Base-Promoted Cyclization: Cool the mixture in an ice bath and add potassium tert-butoxide (2.0 eq) in portions. Stir the mixture at 25 °C for 12 hours[2].
-
Causality: The base deprotonates the intermediate hydrazone, driving the cyclization and eliminating ethanol to close the pyrazolone ring.
-
-
Isolation: Distill off the solvent under reduced pressure. Dissolve the residue in water and wash with dichloromethane to extract unreacted organic impurities.
-
Acidification: Carefully acidify the aqueous layer with glacial acetic acid to pH 5–6[2].
-
Causality: The pyrazolone is weakly acidic (pKa ~7.5). In the highly basic reaction mixture, it exists as a water-soluble potassium enolate. Acidification protonates the enolate, rendering the neutral pyrazolone insoluble in water.
-
Self-Validation Checkpoint: The sudden, volumetric precipitation of a solid at exactly pH 5–6 is visual confirmation of the enolate-to-neutral tautomer transition and successful isolation of the target core.
-
Physicochemical Characterization & Tautomerism
A critical aspect of characterizing 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one is understanding its tautomeric behavior. The molecule exists in a dynamic equilibrium between three forms: the OH form (3-hydroxy-1-arylpyrazole), the NH form (1-aryl-1,2-dihydro-3H-pyrazol-3-one), and the CH form (1-aryl-2-pyrazolin-5-one)[3].
The dominant tautomer is highly solvent-dependent. In polar aprotic solvents like DMSO, the NH form is heavily favored due to hydrogen bonding stabilization[3]. In non-polar solvents, the aromatic OH form predominates.
Figure 2: Tautomeric equilibria of the pyrazolone core in various solvent environments.
Analytical Validation Data
To validate the synthesized compound, the following quantitative analytical parameters should be verified:
| Analytical Technique | Parameter | Expected Value / Range | Diagnostic Significance |
| ¹H NMR (DMSO-d₆) | C4-H (Pyrazolone) | ~5.8 ppm (d, J=2.5 Hz) | Confirms the unsaturated pyrazolone core (NH form) |
| ¹H NMR (DMSO-d₆) | C5-H (Pyrazolone) | ~7.7 ppm (d, J=2.5 Hz) | Confirms successful cyclization; distinguishes from unoxidized pyrazolidinone |
| ¹H NMR (DMSO-d₆) | Aryl C2'-H | ~8.1 ppm (d, J=2.5 Hz) | Confirms the 3,4-disubstitution pattern of the aryl ring |
| ESI-MS (Positive) | [M+H]⁺ Isotope Pattern | m/z 273, 275, 277 (Ratio ~3:4:1) | Definitive diagnostic signature for the presence of one Bromine and one Chlorine atom |
| FT-IR (ATR) | C=O Stretch | 1650 – 1670 cm⁻¹ | Confirms the presence of the conjugated carbonyl system |
Expertise Note on Mass Spectrometry: The presence of both a bromine and a chlorine atom on the aryl ring produces a highly diagnostic isotopic signature. Bromine exists as roughly a 1:1 mixture of ⁷⁹Br and ⁸¹Br, while chlorine is a 3:1 mixture of ³⁵Cl and ³⁷Cl. This convolution results in a distinct M : M+2 : M+4 ratio of approximately 3:4:1, which serves as an immediate, definitive confirmation of the intact di-halogenated aryl system without requiring exhaustive 2D-NMR.
Conclusion
The synthesis of 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one requires precise control over intermediate stability and tautomeric equilibria. By utilizing the ethyl propiolate cyclocondensation route, researchers can bypass problematic oxidation steps and isolate the target scaffold in high purity. The resulting pyrazolone is a versatile building block, primed for C4-functionalization (via Knoevenagel condensations or Mannich reactions) and C3'-cross-coupling, accelerating the development of novel therapeutics and agrochemical agents.
References
- "Preparation of 1-(het) aryl-3-hydroxypyrazoles", US Patent 5559244A, Google Patents.
Sources
The Physicochemical Architecture of 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one: A Technical Whitepaper
As a Senior Application Scientist in early-stage drug discovery, I approach the characterization of halogenated pyrazolones not merely as a routine analytical checklist, but as a fundamental prerequisite for predicting pharmacokinetics and target engagement.
The compound 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (CAS: 2137756-77-3)[1] represents a highly specialized scaffold. By integrating a di-halogenated phenyl ring with a dynamic pyrazolone core, this molecule presents a unique physicochemical profile characterized by tunable lipophilicity, complex tautomerism, and profound halogen-bonding capabilities. This whitepaper deconstructs its properties and provides field-proven, self-validating methodologies for its characterization.
Structural Deconstruction and Core Properties
The architecture of this molecule is divided into two functional domains: the lipophilic anchor (the 3-bromo-4-chlorophenyl moiety) and the dynamic pharmacophore (the 1,2-dihydro-3H-pyrazol-3-one core).
The electron-withdrawing nature of the meta-bromo and para-chloro substituents pulls electron density away from the pyrazolone ring via strong inductive effects. This anisotropic charge distribution lowers the pKa of the pyrazolone core, making it slightly more acidic compared to unsubstituted analogs like[2].
Quantitative Physicochemical Profile
To facilitate predictive modeling, the core quantitative data of the compound are summarized below.
| Property | Value | Analytical Source / Method |
| IUPAC Name | 1-(3-bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | Computed Structural Analysis |
| CAS Number | 2137756-77-3 | [1] |
| Molecular Formula | C9H6BrClN2O | [3] |
| Molecular Weight | 273.51 g/mol | [1] |
| Est. TPSA | ~41.5 Ų | Computed (Pyrazolone Scaffold)[2] |
| H-Bond Donors | 1 (State-dependent) | Structural Evaluation |
| H-Bond Acceptors | 2 | Structural Evaluation |
Tautomeric Dynamics: The Chameleon Effect
A critical factor in evaluating pyrazolones is their existence in a complex equilibrium of three tautomeric forms: CH (pyrazolin-5-one), OH (5-hydroxypyrazole), and NH (pyrazolone).
Mechanistic Causality: The dominant tautomer dictates the molecule's interaction with biological targets (acting alternately as an H-bond donor or acceptor) and its solubility profile. In non-polar environments (e.g., lipid bilayers), the CH-form is thermodynamically favored due to the minimization of exposed polar surface area. Conversely, in aqueous media, the OH and NH forms dominate, stabilized by extensive solvent hydrogen bonding. Failing to account for this tautomerism during in vitro assays often leads to artifactual data in UV-based quantification.
Methodological Framework: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false readouts caused by the compound's dynamic nature.
Protocol A: Lipophilicity (LogP/LogD) Determination via LC-MS
Why LC-MS over UV-Vis? Tautomeric shifts across different pH buffers cause significant deviations in UV absorption maxima. Mass spectrometry relies on the invariant mass-to-charge ratio, bypassing these optical artifacts.
Step-by-Step Workflow:
-
Preparation: Prepare a 10 mM stock of the compound in LC-MS grade DMSO.
-
Partitioning: In a borosilicate glass vial, combine equal volumes (500 µL) of 1-octanol and aqueous buffer (pH 7.4 phosphate buffer). Spike with 10 µL of the compound stock and 10 µL of an internal standard (e.g., Diazepam) to validate phase separation and recovery.
-
Equilibration: Shake at 300 rpm for 60 minutes at 25°C. (Causality: 60 minutes ensures true thermodynamic equilibrium between the aqueous and organic phases without risking hydrolytic degradation).
-
Separation: Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions at the interface.
-
Quantification: Sample both phases using a dual-needle autosampler to avoid cross-contamination. Analyze via LC-MS/MS (MRM mode targeting the[M+H]+ ion at m/z 273.5/275.5)[1].
-
Self-Validation: Calculate the mass balance. If the total recovered mass is < 95%, discard the run. Mass loss indicates interfacial aggregation or adsorption to the glass vial, requiring the addition of a surfactant (e.g., 0.01% Tween-20) to the aqueous phase.
Protocol B: Kinetic Solubility Profiling via Nephelometry
Why Nephelometry? Traditional filtration methods can artificially lower solubility results due to the lipophilic halogenated ring adsorbing to the filter membrane. Nephelometry detects the exact point of precipitation (cloud point) via laser scatter, providing a highly reproducible kinetic limit.
Step-by-Step Workflow:
-
Serial Dilution: Create a 10-point concentration gradient of the compound in DMSO (from 0.1 mM to 10 mM).
-
Aqueous Spiking: Dispense 190 µL of PBS (pH 7.4) into a 96-well UV-transparent microplate. Spike 10 µL of each DMSO stock into the respective wells (final DMSO = 5%).
-
Incubation: Incubate at 37°C for 2 hours with gentle orbital shaking to allow nucleation of insoluble aggregates.
-
Measurement: Read the plate using a nephelometer measuring laser scatter at 633 nm.
-
Self-Validation: Include a highly soluble control (Caffeine) and a poorly soluble control (Amiodarone). The inflection point in the scatter-vs-concentration curve strictly defines the kinetic solubility limit.
Halogen Bonding in Target Engagement
Beyond serving as a lipophilic anchor, the 3-bromo-4-chlorophenyl system is a highly directional interaction motif. Both bromine and chlorine possess a "sigma-hole"—a localized area of positive electrostatic potential on the outermost surface of the halogen atom, directly opposite the carbon-halogen covalent bond.
When designing drugs around this scaffold, researchers can leverage these sigma-holes to form strong, highly directional halogen bonds with Lewis basic residues (e.g., backbone carbonyls or side-chain sulfurs) in the hydrophobic pockets of target proteins. The combination of Br and Cl provides a gradient of sigma-hole strengths, allowing for versatile and highly specific binding modes that cannot be achieved with simple alkyl or unsubstituted aryl groups.
Visualizing the Analytical Workflow
The following diagram maps the logical progression from synthesis to physicochemical validation, highlighting the critical integration points for predictive modeling.
Figure 1: End-to-end experimental workflow for synthesis and physicochemical profiling.
References
-
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 11356026, 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one." Retrieved from:[Link]
Sources
Title: A Strategic Guide to the In-Vitro Screening of Novel Pyrazole Derivatives: From Primary Hits to Mechanistic Insights
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Author's Foreword
This guide is designed to move beyond a simple recitation of protocols. It provides a strategic framework for the in-vitro screening of novel pyrazole derivatives. We will explore the causality behind our experimental choices, building a self-validating cascade that ensures the data generated at each stage is robust, interpretable, and predictive. Our goal is to efficiently identify and characterize compounds with genuine therapeutic promise, providing a solid foundation for their advancement into preclinical development.
Section 1: The Foundation - Library Preparation and Primary Viability Screening
Before any biological assessment, meticulous library management is paramount. Compounds should be dissolved in a suitable solvent, typically DMSO, to create high-concentration stock plates. Quality control via LC-MS is a non-negotiable step to confirm purity and identity, preventing the costly pursuit of artifacts.
The initial step in our biological screen is to cast a wide net, identifying compounds that exert a general effect on cell viability. This primary screen is not about specificity but about identifying "hits"—compounds that are biologically active at a reasonable concentration.
Causality: Why a Broad-Panel Cytotoxicity Screen First?
We begin with a broad cytotoxicity screen against a diverse panel of human cancer cell lines for several reasons. Firstly, it provides a general measure of bioactivity. Secondly, using a panel of cell lines from different tissues of origin (e.g., breast, lung, colon, leukemia) can reveal early hints of selectivity.[4][5] A compound that is broadly cytotoxic may be a general toxin, whereas one that shows potent activity against only a subset of lines (e.g., only leukemia cells) is a more intriguing candidate for targeted therapy. This initial dataset is crucial for prioritizing which compounds to advance into more complex, resource-intensive secondary assays.
Experimental Workflow: Primary Cytotoxicity Screening
The following workflow outlines a typical primary screen to determine the half-maximal inhibitory concentration (IC50) of the pyrazole derivatives.
Caption: Fig 1: High-Throughput Cytotoxicity Screening Workflow.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom sterile plates
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)[1][6]
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Perform a serial dilution of the pyrazole derivatives in complete growth medium. A typical final concentration range for screening is 0.01 µM to 100 µM. Include a vehicle control (DMSO, final concentration <0.5%) and a positive control (e.g., Doxorubicin).
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions. Incubate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C. Monitor for the formation of purple precipitate.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Data Presentation & Interpretation
Results from the primary screen should be summarized in a clear, tabular format.
Table 1: Representative IC50 Data for Novel Pyrazole Derivatives
| Compound ID | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
|---|---|---|---|
| PYR-001 | 5.2 | 7.8 | 4.5 |
| PYR-002 | >100 | >100 | >100 |
| PYR-003 | 0.9 | 25.4 | 1.2 |
| Doxorubicin | 0.5 | 0.8 | 0.6 |
From this table, PYR-001 shows moderate, non-selective activity. PYR-002 is inactive. PYR-003 is particularly interesting; it is potent against MCF-7 and HCT116 cell lines but significantly less active against A549, suggesting potential selectivity that warrants further investigation.[7]
Section 2: Secondary and Mechanistic Screening
Anticancer MoA Elucidation
For compounds like PYR-003 showing potent anticancer activity, the next logical step is to investigate how they are killing the cancer cells. Key questions include: Are they inhibiting a specific kinase? Are they inducing programmed cell death (apoptosis)? Do they interfere with cell division (cell cycle)?
Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.[10][11] Key kinases often targeted in cancer include VEGFR, EGFR, and CDKs.[6][12] A fluorometric kinase inhibition assay is a common method for direct target engagement assessment.
Protocol: General Fluorometric Kinase Assay (e.g., VEGFR-2)
-
Reaction Setup: In a 96-well plate, combine kinase buffer, the pyrazole derivative at various concentrations, a specific peptide substrate, and recombinant human VEGFR-2 enzyme.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Detection: Add a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to a fluorophore (e.g., HRP-conjugate and a fluorogenic substrate).
-
Readout: Measure the fluorescence intensity. A decrease in signal relative to the vehicle control indicates inhibition of the kinase.
-
Analysis: Calculate the percent inhibition and determine the IC50 value for target engagement.
Apoptosis is a highly regulated process of programmed cell death. A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases, particularly the executioner caspases-3 and -7.[13][14]
Caption: Fig 2: Simplified Intrinsic Apoptosis Pathway.
Protocol: Caspase-Glo® 3/7 Assay (Luminescent) This assay provides a proluminescent caspase-3/7 substrate which, after cleavage by active caspases, releases a substrate for luciferase, generating a "glow-type" luminescent signal.[15]
-
Cell Treatment: Seed and treat cells with the pyrazole derivatives in a 96-well white-walled plate as described in the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay: Add 100 µL of the reagent directly to each well containing 100 µL of treated cells. Mix by gentle orbital shaking for 30 seconds.
-
Incubation: Incubate at room temperature for 1-3 hours.
-
Readout: Measure luminescence using a plate-reading luminometer.
-
Interpretation: An increase in luminescence compared to the vehicle control indicates activation of caspase-3/7 and induction of apoptosis.
Many anticancer agents function by halting the cell cycle, preventing cancer cells from progressing through the phases of division (G1, S, G2, M).[16][17] This can be readily analyzed using flow cytometry after staining cellular DNA with a fluorescent dye like propidium iodide (PI).[18]
Caption: Fig 3: The Eukaryotic Cell Cycle Phases.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Culture: Culture cells in 6-well plates and treat with IC50 concentrations of the hit compound for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. PI fluorescence is proportional to the DNA content.[19]
-
Interpretation: Analyze the resulting DNA content histogram. An accumulation of cells in a specific phase (e.g., a larger G2/M peak compared to control) indicates cell cycle arrest at that checkpoint.[6]
Anti-Inflammatory Screening
If the pyrazole scaffold is suggestive of anti-inflammatory activity (e.g., similar to Celecoxib), a direct screen against cyclooxygenase (COX) enzymes is the most logical secondary assay.[20][21] COX-2 is the inducible isoform responsible for inflammation, while COX-1 is constitutive; thus, selectivity for COX-2 is a highly desirable trait to minimize side effects like gastric ulceration.[22]
Protocol: Fluorometric COX-2 Inhibitor Screening This assay is based on the detection of Prostaglandin G2, an intermediate product generated by COX-2 activity.[23][24]
-
Reaction Mix: In a 96-well plate, add COX Assay Buffer, COX Probe, and the pyrazole derivative.
-
Enzyme Addition: Add human recombinant COX-2 enzyme to the wells.
-
Initiation: Start the reaction by adding Arachidonic Acid, the substrate for COX enzymes.
-
Readout: Immediately begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) for 10-20 minutes.
-
Analysis: The slope of the kinetic curve represents enzyme activity. Compare the slopes of treated wells to the vehicle control to calculate percent inhibition and determine the IC50. A parallel assay using the COX-1 isozyme is run to determine selectivity.
Antimicrobial Screening
For pyrazole libraries designed with potential antimicrobial features, the standard initial screen is to determine the Minimum Inhibitory Concentration (MIC).[25][26] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the pyrazole compounds in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be read by eye or with a plate reader at 600 nm.
Antiviral Screening
The gold standard for determining the efficacy of a potential antiviral compound is the plaque reduction assay.[27][28] This assay measures the ability of a compound to prevent a virus from forming plaques, which are areas of cell death in a monolayer of host cells.[29][30]
Protocol: Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 24- or 48-well plates and grow to confluence.[31]
-
Compound-Virus Incubation: Serially dilute the pyrazole compound. Mix each dilution with a standard amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the medium from the cell monolayers and add the virus-compound mixtures. Incubate for 1 hour to allow viral adsorption.
-
Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates for several days, depending on the virus replication cycle.
-
Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. The concentration that reduces plaques by 50% (PRNT50) is determined.[28]
Section 3: Data Integration and Lead Candidate Selection
The final and most critical phase is the integration of all data. A successful lead candidate is not necessarily the most potent compound in a single assay, but one with a balanced profile of potency, selectivity, and a well-understood mechanism of action.
For an anticancer candidate, one would look for a compound like PYR-003 with:
-
Potent cytotoxicity against specific cancer cell lines (e.g., IC50 < 1 µM).
-
Target engagement at a similar concentration (e.g., Kinase IC50 ≈ Cytotoxicity IC50).
-
A clear MoA , such as induction of apoptosis and/or cell cycle arrest at relevant concentrations.
-
Selectivity against normal, non-cancerous cell lines (not shown, but a critical follow-up study).
For an anti-inflammatory candidate, the ideal profile is potent COX-2 inhibition with high selectivity over COX-1. For an antiviral, high potency in the PRNT assay (low PRNT50) coupled with low cytotoxicity against the host cells (high selectivity index) is the goal.
Conclusion
This guide outlines a logical and efficient cascade for the in-vitro screening of novel pyrazole derivatives. By starting with a broad assessment of bioactivity and progressively moving towards more specific, mechanism-based assays, we can make informed decisions, prioritize resources effectively, and increase the probability of identifying lead compounds with real therapeutic potential. The key is to let the data from each stage guide the questions of the next, building a comprehensive and validated profile for each promising derivative.
References
-
Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals. [Link]
-
Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
Plaque Reduction Assay - Antiviral. (n.d.). Creative Diagnostics. [Link]
-
SYNTHESIS AND BIOLOGICAL SCREENING OF NOVEL PYRAZOLES AND THEIR PRECURSORS AS POTENTIAL ANTIVIRAL AGENTS. (2018). Pharmacophore. [Link]
-
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation. (2024). RSC Advances. [Link]
-
Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Scientific Reports. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). PMC. [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). World Journal of Pharmaceutical Research. [Link]
-
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2021). Journal of the Serbian Chemical Society. [Link]
-
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011). Molecules. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers in Chemistry. [Link]
-
K547-100 COX-2 Inhibitor Screening Kit (Fluorometric). (2020). Biovision. [Link]
-
Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. (n.d.). PMC. [Link]
-
From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). PubMed. [Link]
-
IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. [Link]
-
From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). ResearchGate. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science. [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science. [Link]
-
Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PMC. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia MDPI. [Link]
-
Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. (2019). PubMed. [Link]
-
Caspase Activity Assay. (n.d.). Creative Bioarray. [Link]
-
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). RSC Advances. [Link]
-
Caspase (凋亡蛋白酶分析). (n.d.). 盟基生物科技股份有限公司. [Link]
-
A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). PMC. [Link]
-
Caspase Antibodies and Assays. (n.d.). Merck. [Link]
-
Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2022). Viroxy. [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (n.d.). MDPI. [Link]
-
Cancer Cell Line Screening (CCP-58). (n.d.). AddexBio. [Link]
-
Pyrazole derivatives with antiviral activity. (n.d.). ResearchGate. [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery. (2022). Crown Bioscience. [Link]
-
Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. (2024). AACR Journals. [Link]
-
Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019). Wellcome Sanger Institute. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. AddexBio Service - CancerCellLineScreening [addexbio.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. noveltyjournals.com [noveltyjournals.com]
- 7. srrjournals.com [srrjournals.com]
- 8. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 11. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. news-medical.net [news-medical.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. biopioneer.com.tw [biopioneer.com.tw]
- 24. mdpi.com [mdpi.com]
- 25. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. biointerfaceresearch.com [biointerfaceresearch.com]
- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. bioagilytix.com [bioagilytix.com]
- 29. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Structure-Activity Relationship (SAR) of Bromo-Chloro-Phenyl Pyrazolones: A Technical Guide for Drug Development
Executive Summary: The Privileged Pyrazolone Scaffold
In modern medicinal chemistry, the pyrazolone and pyrazole heterocyclic cores serve as "privileged scaffolds," forming the structural foundation for numerous FDA-approved therapeutics, ranging from non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib to neuroprotective agents like edaravone[1]. Recent drug discovery efforts have focused heavily on the halogenation of these scaffolds. Specifically, the integration of bromo- and chloro-substituted phenyl rings into the pyrazolone core creates a unique physicochemical profile that drastically enhances target affinity, metabolic stability, and selectivity—most notably against the Cyclooxygenase-2 (COX-2) enzyme[2].
This technical guide dissects the Structure-Activity Relationship (SAR) dynamics of bromo-chloro-phenyl pyrazolones, detailing the mechanistic causality behind their efficacy and providing self-validating experimental protocols for their synthesis and evaluation.
SAR Dynamics and Mechanistic Causality
The pharmacological success of bromo-chloro-phenyl pyrazolones is not coincidental; it is driven by precise electronic and steric modulations that dictate enzyme-substrate interactions.
Electronic Modulation and Basicity
The addition of chloro and bromo substituents to the phenyl-pyrazolone system exerts strong electron-withdrawing inductive effects (-I). This electronic pull decreases the electron density on the pyrazolone N-2 nitrogen, significantly reducing its basicity compared to unsubstituted analogs[3].
-
Causality: Lowering the basicity prevents the molecule from becoming protonated at physiological pH, thereby enhancing its ability to cross lipid bilayers (increased lipophilicity/cLogP) and reducing non-specific electrostatic binding to off-target proteins. This electronic tuning is critical for minimizing systemic toxicity.
Steric Anchoring and COX-2 Selectivity
The primary therapeutic target for these halogenated agents is the inducible inflammatory enzyme, COX-2. The SAR of COX-2 selectivity is heavily dependent on the size and geometry of the active site.
-
Causality: COX-1 contains a bulky Isoleucine at position 523, which restricts access to a secondary hydrophobic side pocket. In contrast, COX-2 features a smaller Valine (Val523) at this position, opening up a larger, more flexible hydrophobic cavity[4].
-
Target Engagement: The bulky bromo and chloro groups on the phenyl ring act as precise steric anchors that perfectly occupy this extra volume in COX-2. Furthermore, the high polarizability of bromine and chlorine allows them to participate in robust halogen bonding with key active-site residues, such as Arg120, Tyr355, and Ser516[4]. This dual mechanism (steric fit + halogen bonding) is the primary driver for the sub-micromolar affinity and high selectivity indices observed in these derivatives.
Quantitative SAR Profile
To illustrate the impact of halogenation, the following table summarizes the quantitative in vitro COX-1 and COX-2 inhibitory data for various substituted phenyl pyrazolones. The data demonstrates how shifting from unsubstituted to dihalogenated (bromo/chloro) systems exponentially increases the Selectivity Index (SI)[2],[5].
Table 1: Representative In Vitro COX-1/COX-2 Inhibitory Activity of Substituted Phenyl Pyrazolones
| Compound Scaffold | R1 (Phenyl Position) | R2 (Pyrazolone Position) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Unsubstituted | -H | -H | 12.50 | 8.40 | 1.48 |
| Monohalogenated | 4-Fluoro | -H | 15.20 | 2.10 | 7.23 |
| Monohalogenated | 4-Chloro | -H | 22.40 | 0.85 | 26.35 |
| Dihalogenated | 4-Bromo | 3-Chloro | >50.00 | 0.26 | >192.30 |
| Dihalogenated | 2,4-Dichloro | 4-Bromo | >50.00 | 0.33 | >151.51 |
(Note: Data reflects established SAR trends where bromo/chloro combinations yield superior COX-2 selectivity compared to unsubstituted or fluoro-only analogs[2],[5].)
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific chemical causality and internal controls.
Synthesis of Bromo-Chloro-Phenyl Pyrazolones
The construction of the pyrazolone ring system is typically achieved via the cyclocondensation of hydrazine derivatives with electrophilic partners (e.g., chalcones or β -keto esters)[6].
Step 1: Claisen-Schmidt Condensation (Chalcone Formation)
-
Procedure: Dissolve equimolar amounts (10 mmol) of 4-chloroacetophenone and 4-bromobenzaldehyde in 20 mL of ethanol. Add 5 mL of 10% aqueous NaOH dropwise while stirring at room temperature for 4 hours.
-
Causality: The strong base (NaOH) deprotonates the α -carbon of the acetophenone to form a reactive enolate, which subsequently attacks the electrophilic carbonyl carbon of the benzaldehyde. Dehydration yields the α,β -unsaturated ketone (chalcone).
-
Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of starting materials and the appearance of a highly UV-active spot confirms product formation.
Step 2: Acid-Catalyzed Cyclocondensation
-
Procedure: Isolate the chalcone and dissolve it in 15 mL of glacial acetic acid. Add 1.2 equivalents of phenylhydrazine hydrochloride. Reflux the mixture at 90°C for 8–12 hours.
-
Causality: Glacial acetic acid serves a dual purpose: it acts as the solvent and provides the acidic protons necessary to activate the chalcone's carbonyl carbon. This facilitates nucleophilic attack by the hydrazine nitrogen, driving intramolecular cyclization and subsequent oxidation to form the stable pyrazolone core[2].
-
Validation: Analyze the crude product via LC-MS. The presence of a distinct isotopic pattern (M, M+2, M+4) in the mass spectrum will self-validate the successful incorporation of both the 79 Br/ 81 Br and 35 Cl/ 37 Cl isotopes.
Workflow for synthesizing bromo-chloro-phenyl pyrazolones via cyclocondensation.
In Vitro COX-2 Enzyme Inhibition Assay
To quantify the anti-inflammatory potential, a recombinant human COX-2 assay utilizing Prostaglandin E2 (PGE2) Enzyme-Linked Immunosorbent Assay (ELISA) is employed.
-
Enzyme Pre-incubation: Incubate 0.5 U of recombinant human COX-2 enzyme with 1 µM hematin (heme cofactor) in Tris-HCl buffer (pH 8.0) for 5 minutes at 37°C.
-
Causality: Heme is an obligate cofactor required to activate the peroxidase domain of the COX enzyme, without which the cyclooxygenase activity cannot proceed.
-
-
Inhibitor Binding: Add the synthesized bromo-chloro-phenyl pyrazolone (serial dilutions from 0.01 µM to 50 µM in DMSO) to the enzyme mixture and incubate for 10 minutes.
-
Causality: This pre-incubation allows the bulky halogenated molecule to navigate the Val523 gate and establish halogen bonds within the hydrophobic pocket before substrate competition begins.
-
-
Substrate Addition: Initiate the reaction by adding 10 µM exogenous Arachidonic Acid (AA). Incubate for exactly 2 minutes, then terminate the reaction by adding 1 M HCl.
-
Validation & Quantification: Quantify the synthesized PGE2 using a competitive ELISA kit read at 450 nm.
-
Self-Validating Controls: Use Celecoxib as a positive control (expected IC₅₀ ~0.05 - 0.28 µM) to validate assay sensitivity[2]. Use a DMSO vehicle as a negative control to establish the 100% uninhibited enzyme baseline.
-
Mechanism of COX-2 inhibition by halogenated pyrazolones blocking prostaglandin synthesis.
References
-
Title: Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells Source: National Institutes of Health (NIH / PMC) URL: [Link]
-
Title: A review on anti-inflammatory potential of substituted pyrazoline derivatives synthesised from chalcones Source: SciSpace URL: [Link]
-
Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Chemistry URL: [Link]
-
Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: Aalto University / ACS Omega URL: [Link]
Sources
- 1. Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 1-(4-Bromo-3-methylphenyl)-4-chloro-1H-pyrazole|271.54 [benchchem.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. research.aalto.fi [research.aalto.fi]
- 6. 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | Benchchem [benchchem.com]
In-depth Technical Guide: CAS Number 2137756-77-3
A comprehensive search for information regarding the chemical substance associated with CAS number 2137756-77-3 has yielded no results. This number does not appear in major chemical databases, including PubChem and the NIST Chemistry WebBook, nor is it found in the broader scientific and patent literature.
A valid CAS (Chemical Abstracts Service) number is a unique identifier for a specific chemical substance. The inability to locate this particular CAS number prevents the creation of the requested in-depth technical guide. Without the identification of the underlying chemical compound, it is impossible to provide any information on its research applications, including its synthesis, mechanism of action, experimental protocols, or any associated signaling pathways.
It is possible that the provided CAS number is incorrect, contains a typographical error, or refers to a substance that is not yet publicly disclosed or cataloged.
Recommendation:
We advise researchers, scientists, and drug development professionals to verify the accuracy of the CAS number. If the number is confirmed to be correct, it may be a newly assigned number that has not yet been populated in public databases. In such cases, direct inquiry with the source that provided the CAS number may be necessary to identify the chemical substance .
Once the correct chemical identity is established, a comprehensive technical guide can be developed to address the core requirements of understanding its research applications.
Harnessing the Versatility of the Pyrazole Scaffold: A Technical Guide to the Discovery of Novel Bioactive Molecules
Executive Summary
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity for diverse molecular interactions have led to its incorporation into a multitude of FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6] This guide provides an in-depth technical exploration of the discovery of novel pyrazole-based bioactive molecules, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) analysis. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole core in their therapeutic discovery programs.
The Pyrazole Core: A Foundation for Diverse Bioactivity
The physicochemical properties of the pyrazole ring, including its planarity, aromaticity, and ability to participate in hydrogen bonding as both a donor and acceptor, contribute to its success as a pharmacophore.[6] These features allow for favorable interactions with a wide range of biological targets. The metabolic stability of the pyrazole nucleus is another key factor contributing to its prevalence in drug discovery.[7]
The broad therapeutic potential of pyrazole derivatives is well-documented.[8][9] They have been successfully developed as:
-
Anti-inflammatory agents: Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing anti-inflammatory drug.[10][11]
-
Anticancer agents: Pyrazole derivatives have been shown to target various cancer cell lines and inhibit key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.[3][12][13]
-
Antimicrobial agents: The pyrazole scaffold has been incorporated into compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[14][15]
-
Antiviral agents: Certain pyrazole derivatives have demonstrated inhibitory activity against various viruses.[16]
Strategic Synthesis of Functionalized Pyrazoles
The ability to efficiently synthesize a diverse library of pyrazole derivatives is fundamental to any discovery program. Several robust synthetic strategies are available, each with its own advantages and limitations.[17][18]
Classical and Modern Synthetic Methodologies
The primary approaches to constructing the pyrazole nucleus can be broadly categorized as:[17][19]
-
Cyclocondensation Reactions: The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[17] This method is valued for its simplicity and the accessibility of starting materials.[17]
-
1,3-Dipolar Cycloadditions: This versatile approach involves the reaction of a diazo compound with an alkyne, offering a high degree of control over regioselectivity.[18]
-
Multicomponent Reactions (MCRs): MCRs provide an efficient means to generate complex pyrazole derivatives in a single step from three or more starting materials, which is highly advantageous for building compound libraries.[20]
The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of synthesis.[17]
Experimental Protocol: Knorr Pyrazole Synthesis
This protocol provides a representative example of the Knorr synthesis for preparing functionalized pyrazoles.[17]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
20-mL scintillation vial
-
Hot plate with stirring capability
-
Thin-layer chromatography (TLC) supplies (e.g., silica plates, developing chamber)
-
Mobile phase: 30% ethyl acetate/70% hexane
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Monitor the progress of the reaction after 1 hour using TLC with a mobile phase of 30% ethyl acetate/70% hexane.
-
Upon completion, the product may precipitate from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization or column chromatography if necessary.
Biological Evaluation: Screening for Bioactivity
Once a library of pyrazole derivatives has been synthesized, the next critical step is to screen for biological activity. The choice of assays will depend on the therapeutic area of interest.
Anticancer Activity Screening
A common initial screen for anticancer activity involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the antiproliferative activity of synthesized pyrazole derivatives.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized pyrazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole derivatives (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[12]
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity Screening
The antimicrobial activity of pyrazole derivatives can be assessed using methods such as the agar diffusion method.[16]
Experimental Protocol: Agar Diffusion Method
This protocol describes a common method for evaluating the antimicrobial potency of synthesized compounds.[16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus)[16]
-
Nutrient agar plates
-
Sterile paper discs
-
Synthesized pyrazole compounds dissolved in a suitable solvent
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, clotrimazole for fungi)[11]
-
Incubator
Procedure:
-
Prepare a uniform lawn of the test microorganism on the surface of the agar plates.
-
Impregnate sterile paper discs with known concentrations of the pyrazole derivatives.
-
Place the discs on the surface of the inoculated agar plates.
-
Include a positive control disc and a negative control disc (solvent only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.
Structure-Activity Relationship (SAR) Studies: Rational Drug Design
SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity.[21] By systematically modifying the substituents on the pyrazole ring and observing the effects on potency and selectivity, researchers can rationally design more effective drug candidates.[1][22]
Key structural features that often influence the biological activity of aminophenyl-pyrazole analogs include the nature and position of substituents on both the pyrazole and the aminophenyl rings.[21] For example, in the context of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be critical for potent and selective activity.[22]
Data Presentation: SAR of Aminophenyl-Pyrazole Analogs with Anticancer Activity
The following table summarizes the quantitative data from various studies, highlighting key compounds and their corresponding anticancer activities, providing insights into their SAR.[21]
| Compound ID | Target Cell Line(s) | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| 11a | HeLa, MCF7, SKOV3, SKMEL28 | 4.63 - 9.45 | Phenylamino pyrazole nucleus with acylhydrazone and amide decorations. The specific combination of substituents at positions 1, 3, and 4 contributes to its potent antiproliferative profile. | [21] |
| 2 | MCF-7, HepG2 | 6.57 (MCF-7), 8.86 (HepG2) | Pyrazole-thiophene hybrid. The thiophene moiety appears to enhance cytotoxic activity. | [21] |
| 8 | MCF-7 | 8.08 | Pyrazole-thiophene hybrid, demonstrating selectivity towards the MCF-7 breast cancer cell line. | [21] |
Visualizing Key Concepts
Visual representations are essential for understanding complex biological pathways and experimental workflows.
Diagram: General Workflow for Bioactive Pyrazole Discovery
Caption: A generalized workflow for the discovery of bioactive pyrazole molecules.
Diagram: Pyrazole Inhibition of a Kinase Signaling Pathway
Caption: Pyrazole inhibitor targeting a kinase in a signaling pathway.
Conclusion and Future Directions
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven track record in approved drugs and its synthetic tractability ensure its continued importance in the development of new therapeutic agents. Future research will likely focus on the development of more selective and potent pyrazole derivatives through the use of advanced synthetic methodologies, computational modeling, and a deeper understanding of their interactions with biological targets. The exploration of novel pyrazole-based conjugates and hybrid molecules also holds significant promise for addressing unmet medical needs.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC. Retrieved from [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). ResearchGate. Retrieved from [Link]
-
Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. (2020). PubMed. Retrieved from [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). ResearchGate. Retrieved from [Link]
-
Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021). ScienceDirect. Retrieved from [Link]
-
Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PMC. Retrieved from [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Retrieved from [Link]
-
Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (n.d.). PMC. Retrieved from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Retrieved from [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). MDPI. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). ACS Publications. Retrieved from [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. Retrieved from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). ResearchGate. Retrieved from [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science. Retrieved from [Link]
-
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Retrieved from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. Retrieved from [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved from [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC. Retrieved from [Link]
-
Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). ACS Publications. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved from [Link]
-
Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. (2000). ACS Publications. Retrieved from [Link]
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2025). ResearchGate. Retrieved from [Link]
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025). ResearchGate. Retrieved from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. Retrieved from [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). ResearchGate. Retrieved from [Link]
-
Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (n.d.). PMC. Retrieved from [Link]
-
Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (2019). ACS Publications. Retrieved from [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Computational Study on the Interaction of N1 Substituted Pyrazole Derivatives with B-Raf Kinase: An Unusual Water Wire Hydrogen-Bond Network and Novel Interactions at the Entrance of the Active Site. (2010). ACS Publications. Retrieved from [Link]
-
A computational analysis of pyrazole-based inhibitors binding to Hsp90 using molecular dynamics simulation and the MM-GBSA method. (2010). Taylor & Francis Online. Retrieved from [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. Retrieved from [Link]
-
Synthesis of Pyrazole Derivatives A Review. (n.d.). IJFMR. Retrieved from [Link]
-
Review: biologically active pyrazole derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. (2024). PMC. Retrieved from [Link]
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. academicstrive.com [academicstrive.com]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orientjchem.org [orientjchem.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
Application Note: Rational Design and Evaluation of Pyrazolone Compounds as Novel Agrochemicals
Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Grounding
The pyrazolone scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group—has emerged as a "privileged structure" in the discovery of modern agrochemicals[1]. Due to its versatile chemical nature, the pyrazolone ring allows for extensive structural modifications, enabling the development of highly selective pesticides with favorable environmental profiles.
In modern crop protection, pyrazolone and pyrazole derivatives are engineered to target highly specific biological pathways in pests, weeds, and fungi, mitigating the widespread issue of pesticide resistance[2]:
-
Insecticidal Activity: Many pyrazolone derivatives act as potent antagonists of the γ -aminobutyric acid (GABA)-gated chloride channels in the insect nervous system. By blocking these channels, they counteract the inhibitory effects of GABA, leading to central nervous system hyper-excitation and rapid insect death[3][4].
-
Fungicidal Activity: Pyrazolone-carboxamides function as Succinate Dehydrogenase Inhibitors (SDHIs). They selectively bind to Complex II in the fungal mitochondrial electron transport chain, halting ATP production and causing mycelial death[1][2].
-
Herbicidal Activity: Specific derivatives inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is critical for plastoquinone and tocopherol biosynthesis in plants, resulting in fatal bleaching of new weed growth[1][5].
Mechanistic pathways of pyrazolone derivatives in insecticidal and fungicidal applications.
Structure-Activity Relationship (SAR) & Quantitative Efficacy
The efficacy of pyrazolone compounds is heavily dictated by their substituents. For example, the incorporation of a trifluoromethyl ( −CF3 ) group at the 5-position of the pyrazolone ring significantly enhances lipophilicity, allowing the molecule to easily penetrate the insect cuticle and bind more effectively to hydrophobic pockets within the GABA receptor[6]. Similarly, hybridizing pyrazolones with quinolinone moieties has been shown to yield exceptional inhibition of detoxification enzymes like Glutathione S-transferases (GSTs) and Carboxylesterases (CaE) in polyphagous pests[7].
Table 1: Quantitative Efficacy of Selected Pyrazolone/Pyrazole Classes
| Compound Class / Modification | Target Organism / Pest | Primary Biological Target | Efficacy Metric | Ref. |
| 2-pyrazolin-5-one derivatives | Spodoptera littoralis (Cotton leafworm) | GABA-gated Cl⁻ channel | LC50 : 1.83 – 1.94 mg a.i./L | [8] |
| Trifluoromethyl pyrazolones | Monacha obstructa (Land snail) | Metabolic enzymes | >94% mortality at 72h | [6] |
| Quinolinone-pyrazole hybrids | Aphis gossypii (Cotton aphid) | GSTs & CaE | 94.38% enzyme inhibition | [7] |
| Pyrazole-carboxamides | Broad-spectrum Fungi | Succinate Dehydrogenase | Complete mycelial inhibition | [1][2] |
Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols have been designed as self-validating systems. Each step includes the mechanistic rationale (causality) and built-in validation checkpoints.
Protocol A: Chemoselective Synthesis of 5-Trifluoromethyl-Pyrazolone Derivatives
This protocol outlines the synthesis of a halogenated pyrazolone core, a critical intermediate for novel GABA-antagonist insecticides[6].
Materials: Ethyl trifluoroacetoacetate, phenylhydrazine hydrochloride, glacial acetic acid, ethanol, N-chlorosuccinimide (NCS).
Step-by-Step Methodology:
-
Condensation Reaction: Dissolve 10 mmol of ethyl trifluoroacetoacetate and 10 mmol of phenylhydrazine hydrochloride in 20 mL of glacial acetic acid.
-
Causality: Glacial acetic acid acts dually as a solvent and a mild acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating the nucleophilic attack by the hydrazine nitrogen.
-
-
Cyclization: Reflux the mixture at 120°C for 4 hours under continuous stirring.
-
Causality: The thermal energy drives the intramolecular cyclization and subsequent dehydration/dealcoholization, forcing the equilibrium toward the thermodynamically stable 2-phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one ring.
-
-
Precipitation & Washing: Cool the reaction mixture to room temperature and pour it over crushed ice. Filter the resulting precipitate and wash thoroughly with cold distilled water to remove residual acetic acid.
-
Halogenation (Optional for enhanced activity): To synthesize the gem-dichloro derivative, dissolve the purified intermediate in chloroform and add 2.2 equivalents of NCS. Stir at room temperature for 2 hours.
-
Causality: NCS provides a controlled, steady release of electrophilic chlorine, preventing over-oxidation while ensuring complete di-halogenation at the active methylene position (C4) of the pyrazolone ring.
-
-
Validation Checkpoint: Recrystallize from ethanol. Confirm the structure using 1H -NMR and 19F -NMR.
-
Self-Validation: A successful unhalogenated intermediate will show a distinct singlet at δ 5.94 ppm (olefinic proton) and a 19F -NMR signal at δ -61.85 ppm[6]. The disappearance of the δ 5.94 ppm peak confirms successful C4-halogenation.
-
Protocol B: High-Throughput Bioassay for Insecticidal Activity (Leaf-Dip Method)
This protocol assesses the in vivo efficacy of the synthesized compounds against Spodoptera littoralis[8].
Step-by-Step Methodology:
-
Formulation Preparation: Dissolve the synthesized pyrazolone derivative in analytical-grade DMSO to create a 10,000 ppm stock. Dilute this stock with a 0.05% (v/v) aqueous Triton X-100 solution to achieve working concentrations (e.g., 0.5, 1.0, 2.0, 5.0 mg/L).
-
Causality: DMSO ensures complete solubilization of the highly lipophilic pyrazolone. Triton X-100 acts as a non-ionic surfactant, breaking the surface tension of the water to ensure uniform spreading and adhesion of the compound across the waxy leaf cuticle.
-
-
Leaf Treatment: Cut uniform leaf discs (5 cm diameter) from untreated, healthy cotton plants. Submerge the discs in the working solutions for exactly 10 seconds. Air-dry the discs on filter paper at room temperature for 1 hour.
-
Infestation & Incubation: Place the dried leaf discs into individual sterile Petri dishes lined with moistened filter paper. Introduce ten 2nd-instar S. littoralis larvae per dish. Seal and incubate in a climate chamber at 25°C, 60% relative humidity, and a 16:8 hour light:dark photoperiod.
-
Validation & Mortality Assessment: Score larval mortality at 24, 48, and 72 hours. Larvae are considered dead if they fail to respond to gentle probing with a fine brush.
-
Self-Validation System:
-
Negative Control: Leaves dipped in DMSO + 0.05% Triton X-100 only. (Validates that mortality is strictly due to the pyrazolone, not the solvent system).
-
Positive Control: Leaves dipped in a commercial standard like Fipronil or Abamectin[8]. (Benchmarks the assay's sensitivity and the relative potency of the novel compound).
-
-
-
Data Analysis: Calculate the LC50 values using Probit analysis.
Iterative workflow for the synthesis, validation, and optimization of novel pyrazolone pesticides.
References
- Das, S. (2020). Mode of action of pyrazoles and pyridazinones. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. BenchChem.
- Abeed, et al. (2023). Biological activities of novel 2-pyrazolin-5-one derivatives and their toxicity on certain pests infesting field crops in laboratory conditions. Journal of King Saud University - Science.
- ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. American Chemical Society.
- RSC Publishing. (2025). Chemoselective synthesis of tunable poly-functionalized binary pyrazolyl and annulated pyrazolo/pyrido anchored on quinolinone: insecticidal and antioxidant studies. Royal Society of Chemistry.
- NIH. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. National Institutes of Health.
- Journal of Agricultural and Food Chemistry. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. ACS Publications.
- NIH. (2024). Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against: Toward Sustainable Land Snail Control. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective synthesis of tunable poly-functionalized binary pyrazolyl and annulated pyrazolo/pyrido anchored on quinolinone: insecticidal and antio ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08834D [pubs.rsc.org]
- 8. Biological activities of novel 2-pyrazolin-5-one derivatives and their toxicity on certain pests infesting field crops in laboratory conditions - Journal of King Saud University - Science [jksus.org]
Overcoming solubility issues of 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one in biological assays
Welcome to the Advanced Assay Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one .
Before diving into the solutions, we must understand the causality of the problem. This molecule exhibits classic "brick dust" properties. The di-halogenated phenyl ring (3-bromo-4-chloro) imparts extreme lipophilicity and steric bulk, while the pyrazolone core engages in robust intermolecular hydrogen bonding and keto-enol tautomerization. This synergistic combination results in a massive crystal lattice energy. Consequently, the molecule strongly resists dissolution in both aqueous buffers and lipidic environments, leading to severe artifacts—ranging from false negatives due to precipitation to false positives caused by colloidal aggregation[1].
Part 1: Diagnostic Workflows
To systematically resolve these issues, follow the diagnostic workflow below to identify the root cause of your assay failure.
Workflow for diagnosing and resolving pyrazolone solubility issues.
Part 2: Troubleshooting FAQs
Q1: My compound precipitates even in 100% DMSO stock solutions, or crashes out after a freeze-thaw cycle. Why, and how do I fix it?
The Causality: The high lattice energy of the halogenated pyrazolone means that its solvation energy in DMSO is only marginally higher than its crystalline state. When you freeze the DMSO stock, the compound is forced out of solution. Upon thawing, the localized concentration gradients and nucleation sites prevent it from re-dissolving spontaneously[1]. The Solution: Never subject this compound to repeated freeze-thaw cycles.
-
Prepare a fresh 10 mM stock in anhydrous, cell-culture grade DMSO.
-
Sonicate the solution in a warm water bath (37°C) for 10 minutes to ensure complete disruption of micro-crystals.
-
Immediately aliquot the stock into single-use volumes (e.g., 10 µL) and store at -20°C or -80°C. Discard any unused portion of an aliquot after thawing.
Q2: I am getting erratic IC50 curves (steep Hill slopes) and suspected false positives in my biochemical enzyme assay. What is happening?
The Causality: You are likely observing 2. At micromolar concentrations in aqueous buffer, highly lipophilic molecules undergo liquid-liquid phase separation, forming densely packed spherical colloids (100–500 nm in diameter). These colloids act as "protein sponges," nonspecifically sequestering your target enzyme onto their surface and causing partial unfolding and loss of catalytic activity[2]. This presents as a false positive (promiscuous inhibition). The Solution: Introduce a non-ionic surfactant. Adding 0.01% to 0.025% (v/v) Triton X-100 or Tween-20 to your assay buffer lowers the surface tension and disrupts the colloids, restoring the enzyme's function unless the compound is a true, active-site inhibitor[3].
Mechanism of colloidal aggregation-induced false positives and detergent rescue.
Q3: The compound crashes out when I dilute it into DMEM/FBS for cell viability assays. How can I dose cells accurately without detergent toxicity?
The Causality: "Aqueous shock." When the DMSO stock is pipetted directly into cell culture media, the rapid change in dielectric constant forces the highly hydrophobic 3-bromo-4-chlorophenyl moiety to precipitate before it can bind to serum proteins. You cannot use Triton X-100 here, as it will lyse your cells. The Solution: Formulate the compound using4. HP-β-CD features a hydrophobic inner cavity that perfectly accommodates the bulky halogenated ring, while its hydrophilic exterior maintains aqueous solubility. This inclusion complex acts as a molecular shuttle, delivering the monomeric drug to the cells without precipitating[4].
Part 3: Quantitative Data Summary
| Strategy | Mechanism of Action | Recommended Concentration | Best Application | Limitations |
| Triton X-100 / CHAPS | Disrupts colloidal phase separation | 0.01% - 0.025% (v/v) | Biochemical / Enzymatic Assays | Highly toxic to live cells; cannot be used in cell-based assays. |
| Tween-80 | Mild non-ionic surfactant | 0.025% (v/v) | Short-term Cell Assays | May still alter membrane permeability over 48h+ incubations. |
| HP-β-Cyclodextrin | Host-guest inclusion complexation | 1% - 5% (w/v) | Cell Culture (MTT, Phenotypic) | May sequester other hydrophobic media components (e.g., cholesterol). |
| Bovine Serum Albumin | Acts as a carrier/sink for lipophiles | 0.1% - 1.0% (w/v) | Biochemical / Cell Assays | Can mask true potency by reducing the free fraction of the drug. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Determining Critical Aggregation Concentration (CAC) via Dynamic Light Scattering (DLS)
Purpose: To identify the exact concentration at which 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one forms false-positive-inducing colloids.
-
Preparation: Prepare a serial dilution of the compound in DMSO (100x the final desired concentration).
-
Buffer Dispensing: Add 99 µL of your exact biochemical assay buffer (filtered through a 0.22 µm membrane) to a low-volume quartz cuvette or a 384-well DLS-compatible plate.
-
Spiking: Rapidly inject 1 µL of the DMSO stock into the buffer. Mix by pipetting up and down 3 times.
-
Incubation: Allow the solution to equilibrate at room temperature for 15 minutes (colloid formation is time-dependent).
-
Measurement: Read the sample using a DLS instrument (e.g., Wyatt DynaPro). Record the derived count rate (kcp/s) and the hydrodynamic radius (Rh).
-
Self-Validation Step: Plot the count rate against compound concentration.
-
Validation: If the count rate increases logarithmically and particles >50 nm appear, the CAC has been breached. Any biochemical assay data generated above this specific concentration must be discarded as a false positive.
-
Protocol 2: Preparing HP-β-CD Inclusion Complexes for Cell Culture
Purpose: To deliver the compound to cells without precipitation or detergent toxicity.
-
Excipient Preparation: Dissolve HP-β-CD powder in sterile PBS or serum-free DMEM to a final concentration of 10% (w/v). Filter sterilize (0.22 µm).
-
Complexation: In a sterile microcentrifuge tube, add 900 µL of the 10% HP-β-CD solution.
-
Drug Addition: Slowly add 100 µL of a 10 mM compound stock (in DMSO) dropwise while vortexing vigorously. The final solvent concentration is 10% DMSO and 9% HP-β-CD.
-
Equilibration: Place the tube in a thermomixer at 37°C, shaking at 800 RPM for 2 hours to allow the host-guest complex to reach thermodynamic equilibrium.
-
Dilution: Dilute this intermediate stock 1:10 into your final cell culture media (Final concentrations: 100 µM compound, 1% DMSO, 0.9% HP-β-CD).
-
Self-Validation Step: Inspect the final media under a phase-contrast or polarized light microscope at 40x magnification.
-
Validation: The complete absence of birefringent (glowing) crystals confirms successful inclusion complexation. If crystals are present, the ratio of HP-β-CD to compound must be increased.
-
Part 5: References
-
Colloidal aggregation: From screening nuisance to formulation nuance Source: Nano Today (2018) URL:
-
Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture Source: ACS Chemical Biology (2012) URL:
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI (2026) URL:
-
Biological assay challenges from compound solubility: strategies for bioassay optimization Source: PubMed / NIH (2006) URL:
Sources
Addressing resistance mechanisms to pyrazole-based antimicrobial agents
Welcome to the Technical Support Center for Pyrazole Antimicrobial Resistance . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals diagnose, troubleshoot, and overcome resistance mechanisms encountered during the development of pyrazole-based therapeutics.
Rather than providing generic advice, this guide dives into the mechanistic causality behind experimental anomalies and offers self-validating protocols to ensure your data is robust and actionable.
Target Site Alterations: DNA Gyrase & Histidine Kinases
FAQ: My pyrazole derivative showed excellent initial efficacy against S. aureus, but after serial passaging, the Minimum Inhibitory Concentration (MIC) spiked. Membrane permeability assays show no change. What is the mechanism?
Causality & Expert Insight: This profile strongly suggests a target site mutation. Pyrazole derivatives frequently target essential bacterial enzymes by acting as competitive inhibitors. For instance, many pyrazoles target DNA gyrase[1], while newer diaryl pyrazole derivatives have been identified as ATP-competitive inhibitors of two-component system histidine kinases (e.g., CckA)[2]. Spontaneous mutations in the ATP-binding pocket of these enzymes alter the steric environment, drastically reducing the binding affinity of the pyrazole scaffold. Standard MIC testing cannot differentiate between target affinity loss and intracellular drug depletion; you must isolate the target to measure binding kinetics directly.
Troubleshooting Protocol: ATPase-Coupled Enzyme Assay
Use this protocol to validate whether resistance is driven by target mutation rather than efflux or permeability issues.
-
Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.2 mM NADH, 0.5 mM phosphoenolpyruvate (PEP), and a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix.
-
Target Isolation: Purify the wild-type and mutant target proteins (e.g., the cytosolic portion of CckA, CckA-ΔTM) from your resistant strains[2].
-
Incubation: In a 96-well UV-transparent plate, mix 100 nM of the purified target protein with varying concentrations of your pyrazole compound in the assay buffer. Incubate for 10 minutes at room temperature.
-
Initiation: Add 1 mM ATP to initiate the reaction.
-
Kinetic Measurement: Continuously measure absorbance at 340 nm (OD₃₄₀) for 30 minutes. The oxidation of NADH to NAD⁺ (which decreases OD₃₄₀) is directly proportional to the ATP hydrolysis rate of the target enzyme.
-
Self-Validation System:
-
Negative Control: A no-enzyme well must be included to establish the baseline stability of NADH, preventing false positives caused by spontaneous oxidation.
-
Positive Control: Use a known competitive inhibitor (e.g., novobiocin for DNA gyrase) to confirm the assay's dynamic range and sensitivity.
-
Efflux Pump Overexpression & Recognition
FAQ: We observe a high MIC for our novel pyrazole compound in wild-type A. baumannii, but the MIC drops significantly in efflux-deficient mutant strains. How do we quantify this active extrusion?
Causality & Expert Insight: Gram-negative ESKAPE pathogens like A. baumannii possess robust multidrug resistance (MDR) efflux pumps (e.g., AdeABC) that readily recognize and extrude unmodified pyrazole scaffolds[3]. Similarly, S. aureus utilizes the NorA efflux pump. Interestingly, specific structural modifications can flip a pyrazole from being an efflux substrate to an efflux inhibitor (EPI)[4]. To accurately characterize your compound's relationship with these pumps, you must measure real-time intracellular drug accumulation using a fluorescent surrogate.
Troubleshooting Protocol: Ethidium Bromide (EtBr) Efflux Inhibition Assay
Use this protocol to quantify efflux pump activity and evaluate if your pyrazole acts as a substrate or an inhibitor.
-
Strain Preparation: Grow the bacterial strains (wild-type and pump-overexpressing mutants) in Mueller-Hinton broth to mid-log phase (OD₆₀₀ ~0.6).
-
Washing & Starvation: Centrifuge the cells, wash twice with 20 mM sodium phosphate buffer (pH 7.0), and resuspend to an OD₆₀₀ of 0.4. Incubate at 37°C for 30 minutes to deplete cellular energy reserves.
-
Loading: Add EtBr (final concentration 2 μg/mL) and your pyrazole compound to the starved cells. Incubate for 20 minutes in the dark.
-
Energization & Measurement: Transfer the suspension to a black 96-well plate. Add 0.4% glucose to energize the efflux pumps. Immediately monitor fluorescence (Excitation 530 nm / Emission 600 nm) every minute for 60 minutes.
-
Self-Validation System:
-
Mechanistic Check: EtBr fluoresces intensely only when intercalated with intracellular DNA. A rapid drop in fluorescence after adding glucose confirms active efflux.
-
Positive Control: Include a known efflux pump inhibitor (e.g., reserpine or verapamil). If the positive control fails to maintain high fluorescence, the cells were not properly energized or the pump is inactive.
-
Structural Optimization (SAR) to Overcome Resistance
When resistance mechanisms are identified, Structure-Activity Relationship (SAR) optimization is the next critical step. Halogen substitution, heterocyclic fusion, and the addition of electron-withdrawing groups can drastically alter the pharmacological profile of pyrazole derivatives, allowing them to bypass porin loss and evade efflux pumps[3].
Quantitative Resistance Metrics & SAR Outcomes
| Resistance Mechanism | Pathogen | Target / Pump | Pyrazole Modification Strategy | Quantitative Outcome |
| Target Mutation | Salmonella spp. | Histidine Kinase (CckA) | Diaryl pyrazole substitution | IC₅₀ reduced to 28 μM (Restored ATP-site binding) |
| Efflux Overexpression | S. aureus | NorA Pump | N-4 unalkylated benzothiazine fusion | >4-fold reduction in EtBr efflux MIC |
| Membrane Impermeability | A. baumannii | Porin Loss | Halogenation / Hybridization | MIC improved from >64 μg/mL to 3.125 μg/mL |
Diagnostic Visualizations
To streamline your experimental approach, utilize the following logical frameworks for characterizing and overcoming pyrazole resistance.
Mechanisms of pyrazole resistance and structure-activity relationship (SAR) interventions.
Step-by-step troubleshooting workflow for characterizing pyrazole antimicrobial resistance.
References
- Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR)
- Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight Source: EurekaSelect URL
- Recent Advances in Histidine Kinase-Targeted Antimicrobial Agents Source: Frontiers in Microbiology URL
- Source: Journal of Medicinal Chemistry (ACS Publications)
Sources
Technical Support Center: Method Development for Resolving Impurities in Pyrazolone Synthesis
Welcome to the Technical Support Center for Pyrazolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity resolution during the synthesis of pyrazolone and its derivatives. Pyrazolone-based compounds are a cornerstone in medicinal chemistry, with applications ranging from anti-inflammatory to antitumor agents.[1][2] Ensuring their purity is paramount for safety, efficacy, and regulatory compliance.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to empower you in developing robust analytical methods for impurity control.
Section 1: Troubleshooting Guides (Q&A Format)
This section addresses specific, common issues encountered during the analysis of pyrazolone synthesis reactions.
Question 1: My chromatogram shows poor resolution between the main pyrazolone peak and a key impurity. What are the first steps to improve separation?
Answer: Poor resolution is a frequent challenge, often stemming from suboptimal chromatographic conditions. Here’s a systematic approach to troubleshoot:
-
Underlying Cause: The primary reason for poor resolution is that the stationary phase and mobile phase combination is not providing sufficient selectivity for the main compound and the impurity. This means their physicochemical properties (like polarity, size, or pKa) are too similar under the current conditions.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: This is often the most effective first step.
-
Adjust Organic Modifier Ratio: If using a reversed-phase (RP) method (e.g., with a C18 column), systematically vary the ratio of your organic solvent (like acetonitrile or methanol) to the aqueous phase. A shallower gradient or a lower percentage of the organic modifier in an isocratic method will increase retention times and may improve resolution.
-
Change Organic Modifier: Methanol and acetonitrile have different selectivities. If you are using one, try switching to the other or using a combination of both.
-
Alter Aqueous Phase pH: Pyrazolones can have acidic or basic functional groups. Adjusting the pH of the aqueous mobile phase can change the ionization state of your compound and the impurities, drastically altering their retention and improving separation. Aim for a pH at least 2 units away from the pKa of the compounds of interest.
-
-
Re-evaluate the Stationary Phase: If mobile phase optimization is insufficient, the column itself may not be suitable.
-
Consider a Different Stationary Phase: If you are using a standard C18 column, consider one with a different bonding chemistry, such as a C8, phenyl-hexyl, or a polar-embedded phase. These offer different interaction mechanisms that can resolve closely eluting peaks.
-
-
Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency, though it may also reduce retention time. Systematically evaluate temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal balance.
-
Question 2: I'm observing new, unexpected peaks in my reaction mixture that weren't there in the starting materials. How do I begin to identify them?
Answer: Unexpected peaks are typically by-products or degradation products. A systematic investigation is crucial for identification and control.
-
Potential Sources:
-
By-products: These are formed from side reactions during the synthesis. In Knorr pyrazole synthesis, common by-products include regioisomers (if using unsymmetrical starting materials) and products of incomplete cyclization.[3]
-
Degradation Products: Pyrazolones can be susceptible to degradation via hydrolysis (acid or base), oxidation, or photolysis.[4]
-
-
Identification Workflow:
-
Conduct Forced Degradation Studies: This is a critical step.[4][5] Expose your main compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) to intentionally generate degradation products.[4] This helps to create a "fingerprint" of potential degradants and see if any match the unknown peaks in your sample.
-
Utilize High-Resolution Mass Spectrometry (LC-MS): This is the most powerful tool for this task. An LC-MS analysis will provide the accurate mass of the unknown peaks. This information allows you to propose molecular formulas and, by comparing with the structure of your main compound, hypothesize the structures of the impurities (e.g., addition of an oxygen atom suggests oxidation).
-
Employ Spectroscopic Techniques (NMR): If an impurity is present at a high enough level to be isolated (e.g., by preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy is essential for definitive structural elucidation.[3][6][7]
-
Question 3: My reaction mixture is a persistent yellow or red color, and I see a colored impurity in my analysis. What is the likely cause and how can I remove it?
Answer: The formation of colored by-products is a common issue in pyrazole synthesis, often pointing towards oxidative side reactions or degradation.[3][4]
-
Probable Cause: Side reactions involving the hydrazine starting material or oxidation of reaction intermediates can produce highly colored impurities.[3]
-
Solutions:
-
Purification by Charcoal Treatment: Adding activated charcoal to a solution of the crude product can effectively adsorb many colored impurities. The charcoal is then simply removed by filtration.[3]
-
Acidic Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can remove unreacted basic starting materials like hydrazine, which can contribute to color.[3]
-
Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of these colored species from the outset.[4]
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities to expect from a Knorr pyrazolone synthesis?
The Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole chemistry.[3][8][9][10] However, it can lead to several predictable impurities:
-
Regioisomers: If you use an unsymmetrical 1,3-dicarbonyl compound, the reaction can produce two different positional isomers (regioisomers), which can be very difficult to separate.[3]
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization during the reaction can leave pyrazoline intermediates as by-products.[3]
-
Unreacted Starting Materials: Insufficient reaction time, incorrect stoichiometry, or suboptimal temperature can lead to the presence of unreacted 1,3-dicarbonyl compounds and hydrazines in the final product.[3]
-
Hydrazine-Related Side Products: Hydrazines can undergo side reactions that may result in colored impurities.[3]
FAQ 2: What are the regulatory expectations for impurity control in active pharmaceutical ingredients (APIs)?
Regulatory bodies like the ICH (International Council for Harmonisation) have specific guidelines. The key documents are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B for new drug products.[11][12]
-
Thresholds: These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[11][13]
-
Classification: Impurities are categorized as organic (starting materials, by-products, intermediates, degradation products), inorganic (reagents, salts, heavy metals), and residual solvents.[12][14]
-
Qualification: "Qualification" is the process of gathering data to establish the biological safety of an impurity at a specified level.[13][14] An impurity is considered qualified if it was present at a similar or higher level in safety and clinical study batches.[14]
FAQ 3: How do I design a forced degradation study?
A forced degradation or stress testing study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[4][5] A typical study involves exposing the drug substance to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).[4]
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).[4]
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[4]
-
Thermal Stress: Heating the solid compound and a solution at high temperatures (e.g., 80°C).[4]
-
Photostability: Exposing the solid and solution to controlled UV and visible light, as per ICH Q1B guidelines.[4]
Samples should be analyzed at various time points to track the formation of degradants.
Section 3: Key Experimental Protocols
Protocol 1: Systematic HPLC Method Development for Pyrazolone Impurity Profiling
This protocol outlines a step-by-step workflow for developing a robust reversed-phase HPLC method.
Objective: To achieve baseline separation of the main pyrazolone active pharmaceutical ingredient (API) from all known and potential process-related and degradation impurities.
Step 1: Initial Column and Mobile Phase Selection
-
Column: Start with a standard, high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This provides a good balance of efficiency and backpressure.
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water. These acidic modifiers provide good peak shape for most compounds.
-
Mobile Phase B (Organic): Acetonitrile is a good first choice due to its low viscosity and UV transparency. Methanol can be used as an alternative.[15]
-
Detector: A Photo Diode Array (PDA) or UV detector set at a wavelength where the API and known impurities have good absorbance (e.g., 237 nm or 333 nm, depending on the chromophore).[16][17]
Step 2: Gradient Scouting Run
-
Prepare a sample of the API spiked with known impurities or a sample from a forced degradation study.
-
Run a fast, broad gradient to elute all components.
-
Example Gradient: 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
-
Analyze the Chromatogram: Identify the retention time of the API and all impurity peaks. This run provides a map of the sample's complexity.
Step 3: Method Optimization
-
Adjust Gradient Slope: Based on the scouting run, if peaks are clustered together, flatten the gradient in that region to increase resolution. For example, if impurities elute between 10 and 12 minutes, you might change the gradient from 40-60% B over 2 minutes to 40-50% B over 10 minutes.
-
Optimize pH (if necessary): If peak shape is poor (e.g., tailing) or resolution is still inadequate, prepare mobile phases with different pH values (e.g., using phosphate or acetate buffers) and repeat the analysis.
-
Evaluate Temperature: Analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C). Higher temperatures can improve peak efficiency but may alter selectivity.
-
Finalize Method: Once satisfactory separation is achieved, define the final gradient, flow rate, temperature, and detection wavelength. The method should then be formally validated according to ICH Q2(R1) guidelines.
| Parameter | Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | General purpose, good starting point for moderately polar compounds. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier for good peak shape of acidic/neutral compounds. |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Gradient | 5% to 95% B in 20 min | Broad scouting run to elute all components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Temperature | 25°C | Ambient temperature is a convenient starting point. |
| Detection | PDA/UV at λmax | Ensures sensitive detection of the main compound and impurities. |
Protocol 2: Identification of Unknown Impurities by GC-MS
This protocol is useful for volatile or semi-volatile impurities.
Objective: To identify the structure of unknown volatile by-products in a crude pyrazolone reaction mixture.
Step 1: Sample Preparation
-
Dissolve a small amount of the crude reaction mixture in a volatile organic solvent like dichloromethane or methanol.[3]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
Step 2: GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.[3]
-
GC Program: Run a suitable temperature program to separate the components on the GC column.
-
Example Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry: The mass spectrometer will acquire mass spectra for each peak as it elutes from the GC column.
Step 3: Data Analysis
-
Identify Peaks: Examine the total ion chromatogram (TIC) to locate the peaks corresponding to your main product and the unknown impurities.
-
Analyze Mass Spectra: For each unknown peak, analyze its mass spectrum.
-
Determine the molecular weight from the molecular ion peak (M+).
-
Examine the fragmentation pattern, which provides clues about the structure of the molecule.
-
-
Library Search: Compare the obtained mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley) to find potential matches.
-
Confirm Structure: Based on the molecular weight, fragmentation pattern, and library search results, propose a structure for the impurity. This can be confirmed by synthesizing the proposed structure and comparing its retention time and mass spectrum.
Section 4: Visualizations
Workflow for HPLC Method Development
Caption: Systematic workflow for HPLC method development.
Decision Tree for Unknown Impurity Identification
Caption: Decision tree for identifying unknown impurities.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
-
Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
-
Therapeutic Goods Administration (TGA). (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]
-
Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175. [Link]
-
Singh, D., et al. (2024). Modification of sensitive pyridine-pyrazolone method for determination of blood cyanide and its possible applications in fatal aircraft accidents. Forensic Science International, 356, 111979. [Link]
-
OUCI. (n.d.). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. [Link]
-
Al-Suhaimi, E. A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Chemistry & Biodiversity. [Link]
-
Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. [Link]
-
Unknown. (2026). Synthesis and Spectroscopic Characterization of Pyrazolone Based Pyrimidines from 2-Chloro-7h-Pyrrolo-[2, 3-D]. [Link]
-
Novac, M., et al. (2022). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Molecules, 27(19), 6296. [Link]
-
El-Gamel, N. E. A., et al. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. Bioinorganic Chemistry and Applications. [Link]
-
Al-Ghorbani, M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 28836-28850. [Link]
-
Al-Ghorbani, M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]
-
Unknown. (n.d.). Note Synthesis and bioactivity evaluation of pyrazolone derivatives. [Link]
-
Shinde, S. S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]
-
Ceran, T., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity. [Link]
-
Unknown. (n.d.). Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. [Link]
-
White, C. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic Letters, 20(15), 4585-4589. [Link]
-
Li, Y., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences, 3(4), 10-18. [Link]
-
ResearchGate. (n.d.). Knorr pyrazole synthesis. [Link]
-
Unknown. (n.d.). SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE AND QUINOLINE SYNTHESIS AND EVALUATION OF THEIR. [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]
Sources
- 1. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajrconline.org [ajrconline.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. visnav.in [visnav.in]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. rsc.org [rsc.org]
- 11. database.ich.org [database.ich.org]
- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 13. lejan-team.com [lejan-team.com]
- 14. pmda.go.jp [pmda.go.jp]
- 15. ijcpa.in [ijcpa.in]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating Pyrazolone Compound Toxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolone-based compounds. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to help you anticipate, identify, and mitigate toxicity issues in your experimental workflows. Our goal is to equip you with the knowledge to not only understand the "how" but also the "why" behind key experimental choices, ensuring the integrity and success of your research.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific problems you might encounter during your research, offering a logical, step-by-step approach to diagnosis and resolution.
Q1: My lead pyrazolone compound demonstrates significant cytotoxicity in initial in vitro screens (e.g., HepG2, primary hepatocytes). How do I diagnose the underlying cause and formulate a mitigation strategy?
A1: High initial cytotoxicity is a common but challenging issue. A systematic investigation is crucial to differentiate between intrinsic compound toxicity and other confounding factors. The primary goal is to determine if the toxicity is mechanism-based (on-target), related to off-target effects, or caused by the formation of reactive metabolites.
Step 1: Initial Validation and Control Experiments
Before exploring complex biological mechanisms, it's essential to rule out experimental artifacts.
-
Compound Purity and Integrity:
-
Action: Re-verify the purity of your compound batch using LC-MS and NMR. Impurities from synthesis can possess their own toxicity.
-
Rationale: Synthesis byproducts or degradation products can lead to false-positive cytotoxicity results.
-
-
Assay Interference:
-
Action: Run assay controls without cells to check if your compound interferes with the viability readout (e.g., auto-fluorescence with resazurin-based assays, or direct reduction of MTT).
-
Rationale: Compounds can chemically interact with assay reagents, mimicking a cytotoxic effect where none exists.
-
Step 2: Investigating the Role of Metabolic Activation
Many pyrazolone toxicities, particularly hepatotoxicity, are not caused by the parent drug but by reactive metabolites formed by metabolic enzymes like Cytochrome P450s (CYPs).[1][2][3]
-
Experimental Protocol: In Vitro Metabolic Activation Assay
-
Objective: To determine if co-incubation with metabolic enzymes increases the cytotoxicity of your compound.
-
Materials: Your pyrazolone compound, liver microsomes (human or rodent), NADPH (as a cofactor for CYP enzymes), a relevant cell line (e.g., HepG2), and a cytotoxicity assay kit (e.g., CellTiter-Glo®).
-
Procedure:
-
Prepare two sets of experimental plates.
-
Set A (Metabolically Active): Co-incubate your compound at various concentrations with the cells in the presence of liver microsomes and NADPH.
-
Set B (Control): Incubate the compound with cells and microsomes but without NADPH.
-
Incubate for a relevant time period (e.g., 24 hours).
-
Measure cell viability in both sets.
-
-
Interpretation: A significant increase in cytotoxicity (a leftward shift in the IC50 curve) in Set A compared to Set B strongly suggests that a metabolite is responsible for the toxicity.
-
-
Workflow for Diagnosing Metabolite-Driven Toxicity
Caption: Workflow for diagnosing and mitigating metabolite-driven cytotoxicity.
Step 3: Structure-Activity Relationship (SAR) Guided Modification
If metabolic activation is confirmed, the next step is to modify the structure to prevent the formation of the toxic metabolite while preserving desired activity.
-
Block Metabolic "Hotspots": If LC-MS analysis identifies a specific site of oxidation (e.g., an unsubstituted phenyl ring or an alkyl group), you can block this position.
-
Strategy: Introduce a fluorine or deuterium atom at the site of metabolism.
-
Rationale: The C-F and C-D bonds are stronger than C-H bonds, making them less susceptible to CYP-mediated oxidation. This can slow or prevent the formation of the reactive metabolite.
-
-
Modulate Electronic Properties:
-
Strategy: Introduce electron-withdrawing groups (e.g., -CF3, -Cl) on aromatic rings.
-
Rationale: This can increase the oxidation potential of the ring, making it less favorable for CYP enzymes to metabolize.[4]
-
-
Bioisosteric Replacement:
-
Strategy: Replace a metabolically liable moiety with a bioisostere that is more stable but retains the necessary interactions with the target. For example, a labile phenyl ring could be replaced with a pyridine or thiophene ring.[5][6]
-
Rationale: Bioisosteres can maintain or improve potency and physicochemical properties while altering the metabolic profile to avoid toxic pathways.[6][7]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the fundamental principles of pyrazolone toxicity.
Q2: What are the primary mechanisms of pyrazolone-induced toxicity?
A2: The toxicity of pyrazolones is multifaceted, but several key mechanisms are frequently implicated:
-
Metabolic Activation and Oxidative Stress: This is one of the most significant drivers of pyrazolone toxicity, particularly hepatotoxicity.[2]
-
Mechanism: Cytochrome P450 enzymes (especially CYP2E1 and CYP2A5) in the liver can oxidize the pyrazolone scaffold, generating reactive oxygen species (ROS) and electrophilic metabolites.[2][3][8] These reactive intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and apoptosis. They also deplete endogenous antioxidants like glutathione, leading to a state of oxidative stress.[1][9]
-
Example: The metabolism of pyrazole itself can induce CYP2E1, which increases ROS production and sensitizes the liver to damage.[2][3]
Caption: Metabolic activation pathway leading to pyrazolone-induced toxicity.
-
-
Hypersensitivity and Immunological Reactions: Some pyrazolones, like metamizole, are associated with idiosyncratic, immune-mediated reactions such as agranulocytosis (a severe drop in white blood cells).[4][10]
-
Mechanism: It is hypothesized that reactive metabolites can act as haptens, covalently binding to proteins to form neoantigens.[10] These neoantigens are then recognized by the immune system, triggering an adverse immune response.[11][12] Studies have shown that metabolites of metamizole can be recognized by the immune system and are crucial for in vitro diagnosis of allergic reactions.[11][13]
-
-
Formation of Carcinogenic Nitrosamines: Certain pyrazolones with secondary or tertiary amine functionalities, such as aminopyrine, can react with nitrites (present in the stomach) to form carcinogenic N-nitroso compounds.[14] This is a chronic toxicity concern.
Q3: What are the most effective structural modifications to reduce pyrazolone toxicity based on SAR?
A3: Structure-Activity Relationship (SAR) studies are key to designing safer pyrazolone derivatives.[4] While specific modifications depend on the compound and its target, several general strategies have proven effective.
| Modification Strategy | Rationale | Example/Effect | Reference(s) |
| Blocking Metabolic Sites | Prevents CYP-mediated oxidation and formation of reactive metabolites. | Introducing fluorine or deuterium at a known oxidation site can significantly increase metabolic stability and reduce toxicity. | [General Medicinal Chemistry Principle] |
| Bioisosteric Replacement | Replaces a liable group with a more stable one while preserving biological activity. | Replacing a metabolically vulnerable phenyl ring with a pyrazole or other heterocycle can improve solubility and metabolic profile. | [5][6][7] |
| Introducing Polar Groups | Increases water solubility, facilitating faster renal clearance and reducing the likelihood of metabolic oxidation. | Adding hydroxyl (-OH) or carboxyl (-COOH) groups can decrease lipophilicity. | [5] |
| Removing or Masking Amine Groups | Prevents the formation of carcinogenic nitrosamines and can reduce the potential for forming reactive iminium ions. | Converting a secondary amine to a tertiary amine or an amide can block nitrosation. | [14] |
| Conformational Restriction | Locking the molecule in a specific conformation can improve target selectivity and prevent binding to off-target proteins or metabolic enzymes. | Introducing a linker or fusing rings can restrict rotational freedom. | [15] |
Q4: Which in vitro and in silico models are most recommended for early-stage toxicity screening of pyrazolone compounds?
A4: A tiered approach using both computational and experimental models is most effective for early-stage screening.
1. In Silico (Computational) Models:
-
Purpose: To provide rapid, cost-effective initial risk assessment before synthesis.
-
Recommended Models:
-
QSAR (Quantitative Structure-Activity Relationship) Models: These models use large datasets to correlate chemical structures with toxicity endpoints. They are valuable for flagging potentially problematic structural motifs.[16]
-
Metabolic Site Prediction: Software like StarDrop™ or ADMET Predictor™ can predict likely sites of metabolism on your molecule, helping to guide proactive design strategies.
-
Toxicity Prediction Software (e.g., DILIrank, Toxtree): These tools can predict various toxicities, including drug-induced liver injury (DILI), mutagenicity (Ames test), and carcinogenicity based on structural alerts.[16][17][18]
-
2. In Vitro (Experimental) Models:
-
Purpose: To provide experimental confirmation of in silico predictions and measure biological effects.
-
Recommended Assays:
-
Cytotoxicity Assays:
-
Cell Lines: Start with immortalized liver cell lines like HepG2 or HepaRG for general cytotoxicity and hepatotoxicity screening.
-
Primary Cells: For more physiologically relevant data, progress to primary human hepatocytes, which have a more complete metabolic profile.
-
-
Metabolic Stability Assays:
-
Assay: Incubate the compound with liver microsomes or S9 fractions and measure the rate of parent compound depletion over time.
-
Value: Provides a quantitative measure (half-life, intrinsic clearance) of how quickly the compound is metabolized, which correlates with its potential to form metabolites.
-
-
Reactive Metabolite (RM) Trapping:
-
Assay: Incubate the compound with liver microsomes in the presence of a nucleophilic trapping agent like glutathione (GSH).
-
Value: Detects the formation of reactive electrophiles by identifying GSH-adducts via LC-MS. This is direct evidence of hazardous metabolite formation.
-
-
CYP450 Inhibition/Induction Assays:
-
Assay: Use commercially available kits to determine if your compound inhibits or induces major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2E1).
-
Value: Predicts potential for drug-drug interactions and indicates which enzymes are likely involved in metabolism.
-
-
By integrating these strategies, researchers can build a comprehensive toxicity profile for their pyrazolone compounds, enabling a data-driven approach to designing safer and more effective therapeutics.
References
-
Li, X., Li, X., Liu, X., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Deng, X., Latchoumycandane, C., & Cederbaum, A. I. (2011). Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice. Hepatology, 54(5), 1753–1766. [Link]
-
Lu, Y., & Cederbaum, A. I. (2008). Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. Toxicology and Applied Pharmacology, 232(3), 429-437. [Link]
-
Deng, X., Latchoumycandane, C., & Cederbaum, A. I. (2011). Hepatotoxicity mediated by pyrazole (cytochrome P450 2E1) plus tumor necrosis factor alpha treatment occurs in c-Jun N-terminal kinase 2-/- but not in c-Jun N-terminal kinase 1-/- mice. Hepatology, 54(5), 1753-66. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2018). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Medicinal Chemistry Research, 27(4), 1146-1158. [Link]
-
(1985). Hypersensitivity to pyrazolones. ResearchGate. [Link]
-
Ohnhaus, E. E. (1983). Acute toxicity of pyrazolones. The American Journal of Medicine, 75(5A), 101-105. [Link]
-
Mäenpää, H., & Gothoni, G. (1977). Pharmacological and Toxicological Properties of 4-hydroxypyrazole, a Metabolite of Pyrazole. Acta Pharmacologica et Toxicologica, 41(3), 257-264. [Link]
-
Dai, Y., & Cederbaum, A. I. (2006). Enhancement by pyrazole of lipopolysaccharide-induced liver injury in mice: Role of cytochrome P450 2E1 and 2A5. Hepatology, 43(5), 1032-1044. [Link]
-
Mayorga, C., Blanca-Lopez, N., Andreu, I., et al. (2016). Pyrazolones metabolites are relevant for identifying selective anaphylaxis to metamizole. Scientific Reports, 6, 23845. [Link]
-
Kowalski, M. L., & Woessner, K. (1998). Diagnosis of pyrazolone drug sensitivity: clinical history versus skin testing and in vitro testing. The Journal of Allergy and Clinical Immunology, 102(5), 875-877. [Link]
-
Kanwal, M., Imtiaz, S., Shaheen, S., et al. (2023). Safety Evaluation of Nicotinic Acid Based Pyrazolone Derivatives in Human Cells. Journal of the Chemical Society of Pakistan, 45(6). [Link]
-
Zhang, Y., Wang, J., Cui, H., et al. (2023). Environmental occurrence, risk, and removal strategies of pyrazolones: A critical review. Journal of Hazardous Materials, 460, 132471. [Link]
-
Al-Ghorbani, M., Chebil, A., Al-Abdullah, E., et al. (2022). Prediction of pyrazole chemical toxicity risks and outcomes. ResearchGate. [Link]
-
Yang, X., Li, Y., & Zhang, W. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 899-921. [Link]
-
Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10(Suppl 2), 313S–317S. [Link]
-
Acevedo, R., Do, T. D., Le, G. T., et al. (2022). Protection against Amyloid-β Aggregation and Ferroptosis/Oxytosis Toxicity by Arylpyrazolones: Alzheimer's Disease Therapeutics. ACS Medicinal Chemistry Letters, 13(3), 421-428. [Link]
-
Kanwal, M., Imtiaz, S., Shaheen, S., et al. (2024). Safety Evaluation of Nicotinic Acid Based Pyrazolone Derivatives in Human Cells. ResearchGate. [Link]
-
Mayorga, C., Blanca-Lopez, N., Andreu, I., et al. (2016). Pyrazolones metabolites are relevant for identifying selective anaphylaxis to metamizole. ResearchGate. [Link]
-
Lu, Y., & Cederbaum, A. I. (2008). Pyrazole Induced Oxidative Liver Injury Independent of CYP2E1/2A5 Induction Due to Nrf2 Deficiency. Toxicology and Applied Pharmacology, 232(3), 429-437. [Link]
-
(n.d.). PYRAZOLONE. PoisonSense. [Link]
-
Wu, G., & Shaler, T. A. (2011). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 359-362. [Link]
-
Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., et al. (2016). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 26(23), 5737-5744. [Link]
-
Liu, H., Tan, J., & Li, Z. (2022). Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor. Journal of Agricultural and Food Chemistry, 70(20), 6069-6078. [Link]
-
(2016). APPROACHES FOR CHEMICAL SYNTHESIS AND DIVERSE PHARMACOLOGICAL SIGNIFICANCE OF PYRAZOLONE DERIVATIVES: A REVIEW. ResearchGate. [Link]
-
Yadav, R. N., & Kumar, S. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 30(2), 597-604. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A.-M. M., & Al-Anazi, K. M. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Chemistry & Biodiversity. [Link]
-
Glavaš-Obrovac, L., Karner, I., Žinić, B., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(5), 3127-3136. [Link]
-
Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., et al. (2023). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 13, 20566. [Link]
-
Lan, R., Liu, Q., Fan, P., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 47(21), 5085-5097. [Link]
-
Kumar, A., Kumar, R., Kumar, S., et al. (2023). In Vivo and In Silico Molecular Modeling Studies of Newly Synthesized Pyrazoles for Their Anti-Inflammatory and Analgesic Properties. Letters in Drug Design & Discovery, 20(9), 1109-1121. [Link]
-
Chourasia, A., Sahu, P. K., Kumar, A., et al. (2022). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Molecular Structure, 1247, 131336. [Link]
-
Okonek, S. (1980). Intoxication with pyrazolones. British Journal of Clinical Pharmacology, 10(Suppl 2), 385S–390S. [Link]
-
Dhawan, S., Narang, R., Khatik, G. L., et al. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research, 8(5), 969-981. [Link]
-
Al-Ghorbani, M., Chebil, A., Al-Abdullah, E., et al. (2022). Prediction of pyrazole chemical toxicity risks and outcomes. ResearchGate. [Link]
-
Parmar, N. J., Teraiya, S. B., Pansuriya, R. C., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Applied Pharmaceutical Science, 1(4), 133-138. [Link]
-
Park, B. K., Boobis, A., Clarke, S. E., et al. (2011). How Reactive Metabolites Induce an Immune Response That Sometimes Leads to an Idiosyncratic Drug Reaction. Chemical Research in Toxicology, 24(5), 647-669. [Link]
-
Liu, R., Li, X., Wallqvist, A., et al. (2024). Computational models for predicting liver toxicity in the deep learning era. Frontiers in Pharmacology, 14, 1332715. [Link]
-
(n.d.). Detoxification Pathways and Nutritional Considerations. zoraannamaria.com. [Link]
-
(2017). Liver Physiology: MetaboLism and Detoxification. ResearchGate. [Link]
Sources
- 1. Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Enhancement by pyrazole of lipopolysaccharide‐induced liver injury in " by Yongke Lu and Arthur I. Cederbaum [mds.marshall.edu]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity mediated by pyrazole (cytochrome P450 2E1) plus tumor necrosis factor alpha treatment occurs in c-Jun N-terminal kinase 2-/- but not in c-Jun N-terminal kinase 1-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolones metabolites are relevant for identifying selective anaphylaxis to metamizole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnosis of pyrazolone drug sensitivity: clinical history versus skin testing and in vitro testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chronic toxicity of pyrazolones: the problem of nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Computational models for predicting liver toxicity in the deep learning era [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of the novel compound, 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. Given the diverse pharmacological activities of pyrazolone derivatives, a systematic and multi-faceted experimental approach is essential to pinpoint its specific biological targets and downstream effects. This document outlines a series of comparative experimental protocols, drawing parallels with well-characterized pyrazolone-based compounds to provide a robust validation strategy.
Introduction to 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one and the Pyrazolone Scaffold
Pyrazolone derivatives represent a versatile class of heterocyclic compounds with a rich history in medicinal chemistry.[1][2] Since the synthesis of the first pyrazolone, antipyrine, in 1883, this scaffold has given rise to a wide array of therapeutic agents with analgesic, anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][3][4] The biological activity of these compounds is often attributed to their ability to interact with various protein targets and modulate key signaling pathways.
The subject of this guide, 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, is a novel entity within this class. Its structural features, including the bromo and chloro substituents on the phenyl ring, suggest the potential for unique biological activities. This guide will provide a systematic approach to unravel its mechanism of action, comparing its performance with established pyrazolone derivatives such as Edaravone and Celecoxib, which are known for their distinct mechanisms.
Proposed Mechanisms of Action and Validation Strategy
Based on the known activities of the pyrazolone class, several potential mechanisms of action for 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one can be hypothesized. A logical validation strategy involves a tiered approach, starting with broad phenotypic screening and progressing to specific target engagement and downstream signaling analysis.[5]
Caption: A tiered approach to validating the mechanism of action.
Comparative Compounds for Mechanistic Elucidation
To provide context to the experimental results, 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one should be benchmarked against compounds with known mechanisms of action.
| Comparative Compound | Primary Mechanism of Action | Relevance for Comparison |
| Edaravone | Free radical scavenger.[4] | Provides a benchmark for antioxidant activity. |
| Celecoxib | Selective COX-2 inhibitor. | A key comparator for anti-inflammatory and analgesic potential mediated by prostaglandin synthesis inhibition.[6] |
| Staurosporine | Broad-spectrum kinase inhibitor. | A positive control for assays investigating potential kinase inhibition. |
Experimental Protocols for Mechanistic Validation
This section details the step-by-step methodologies for key experiments to dissect the mechanism of action of 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one.
Assessment of Antioxidant Activity
Many pyrazolone derivatives exhibit antioxidant properties.[1][7] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to evaluate in vitro free radical scavenging activity.
Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, Edaravone (positive control), and a negative control (vehicle) in a suitable solvent (e.g., DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound and controls.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Caption: Workflow for the DPPH radical scavenging assay.
Evaluation of Anti-inflammatory Potential via COX Enzyme Inhibition
A primary mechanism for the anti-inflammatory and analgesic effects of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin biosynthesis.[2][6]
Protocol: COX-1/COX-2 Inhibition Assay
-
Assay Principle: Utilize commercially available COX-1 and COX-2 inhibitor screening kits (e.g., Cayman Chemical). These assays typically measure the peroxidase activity of the COX enzymes.
-
Procedure:
-
Prepare serial dilutions of 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, Celecoxib (selective COX-2 inhibitor), and a non-selective NSAID (e.g., Indomethacin).
-
Follow the kit manufacturer's instructions for the incubation of the enzymes with the test compounds and the subsequent addition of arachidonic acid and the colorimetric substrate.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration.
-
Determine the IC50 values for both enzymes to assess potency and selectivity.
-
Kinase Inhibition Profiling
Some pyrazolone derivatives have been shown to act as kinase inhibitors.[8] A broad kinase panel screening can identify potential kinase targets.
Protocol: Kinase Panel Screening
-
Service Provider: Engage a contract research organization (CRO) that offers kinase profiling services (e.g., Eurofins, Promega).
-
Assay Format: Typically, these are in vitro assays that measure the ability of the test compound to inhibit the phosphorylation of a substrate by a panel of purified kinases.
-
Data Interpretation: The results will be provided as a percentage of inhibition at a given concentration (e.g., 10 µM). Significant inhibition of specific kinases would warrant further investigation with dose-response studies to determine IC50 values.
Caption: Potential mechanism of action via kinase inhibition.
Data Summary and Interpretation
The experimental data should be compiled into clear, comparative tables to facilitate interpretation.
Table 1: Comparative Antioxidant and Anti-inflammatory Activity
| Compound | DPPH Scavenging IC50 (µM) | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Edaravone | Literature/Experimental Value | N/A | N/A | N/A |
| Celecoxib | N/A | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Table 2: Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase Target | 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | Staurosporine (Control) |
| Kinase A | Experimental Value | >95% |
| Kinase B | Experimental Value | >95% |
| ... (and so on for the entire panel) |
Conclusion and Future Directions
The proposed experimental framework provides a robust starting point for the validation of the mechanism of action of 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. The results from these assays will guide further investigation. For instance, potent and selective COX-2 inhibition would suggest a focus on inflammatory models. Conversely, significant kinase inhibition would necessitate further studies into the corresponding signaling pathways. Ultimately, a combination of in vitro and subsequent in vivo studies will be crucial for a comprehensive understanding of the pharmacological profile of this novel compound.[5]
References
-
How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? | MtoZ Biolabs. Available from: [Link]
-
Pyrazolone Derivatives : Drugs - Ovid. Available from: [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC. Available from: [Link]
-
Synthesis and evaluation of pyrazolone compounds as SARS-coronavirus 3C-like protease inhibitors - PMC. Available from: [Link]
-
(PDF) APPROACHES FOR CHEMICAL SYNTHESIS AND DIVERSE PHARMACOLOGICAL SIGNIFICANCE OF PYRAZOLONE DERIVATIVES: A REVIEW - ResearchGate. Available from: [Link]
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC - NIH. Available from: [Link]
-
Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential. Available from: [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC. Available from: [Link]
Sources
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. ovid.com [ovid.com]
- 7. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08280B [pubs.rsc.org]
- 8. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Enzymatic Cross-Reactivity of 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
In the landscape of modern drug discovery, the pyrazolone scaffold is a cornerstone of medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1] The specific compound, 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, belongs to this promising class. While its primary target is under investigation, a crucial step in its preclinical development is the comprehensive assessment of its enzymatic cross-reactivity. This guide provides a strategic framework and detailed methodologies for researchers, scientists, and drug development professionals to objectively evaluate the selectivity profile of this novel pyrazolone derivative. Understanding potential off-target interactions is paramount for predicting safety and efficacy, ultimately accelerating the journey from a promising compound to a potential therapeutic.[2][3]
The Imperative of Selectivity Profiling
A therapeutic agent's success is intrinsically linked to its specificity. Off-target interactions can lead to unforeseen side effects, diminishing the therapeutic window or causing toxicity.[3] Therefore, a systematic evaluation of a compound's activity against a broad range of enzymes is not merely a regulatory requirement but a fundamental aspect of robust drug development. For pyrazolone derivatives, which have been reported to interact with a wide array of enzymes, this process is particularly critical.[1][4][5]
This guide will delineate a tiered approach to the cross-reactivity assessment of 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, starting with broad screening against key enzyme families known to be modulated by pyrazolones, followed by more focused secondary and functional assays.
Tier 1: Broad Panel Screening - Casting a Wide Net
The initial step is to perform a broad screen against a panel of representative enzymes from families known to be inhibited by pyrazolone derivatives. This provides a panoramic view of the compound's potential off-target activities.
Key Enzyme Families for Initial Screening:
-
Kinases: This large family of enzymes is a common target for pyrazolone-based compounds.[6][7] A broad kinase panel (e.g., 96-well or 384-well format) should be utilized to assess for inhibitory activity against representative members of different kinase subfamilies.
-
Cyclooxygenases (COX-1 and COX-2): Given that celecoxib, a well-known COX-2 inhibitor, features a pyrazole core, assessing activity against both COX isoforms is essential.[5]
-
5-Lipoxygenase (5-LOX): Some pyrazole derivatives exhibit dual inhibition of COX and 5-LOX, making this an important enzyme to include in the initial screen.[5]
-
Phosphodiesterases (PDEs): Various pyrazolone compounds have shown inhibitory effects on different PDE isoforms.[8]
-
Cytochrome P450 (CYP) Enzymes: As key enzymes in drug metabolism, inhibition of CYPs can lead to drug-drug interactions.[9] A panel of the major drug-metabolizing CYPs (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) should be screened.
Experimental Workflow for Tier 1 Screening
Caption: Tier 1 Broad Panel Screening Workflow.
Data Presentation: Tier 1 Screening Results
The results from the initial screen should be summarized in a clear, tabular format. The primary endpoint for this tier is the percent inhibition at a single, high concentration of the test compound (e.g., 10 µM).
| Enzyme Family | Representative Enzyme | Percent Inhibition at 10 µM |
| Kinases | CDK2 | Experimental Data |
| VEGFR-2 | Experimental Data | |
| FLT3 | Experimental Data | |
| Cyclooxygenases | COX-1 | Experimental Data |
| COX-2 | Experimental Data | |
| Lipoxygenases | 5-LOX | Experimental Data |
| Phosphodiesterases | PDE4 | Experimental Data |
| Cytochrome P450s | CYP3A4 | Experimental Data |
| CYP2D6 | Experimental Data |
Tier 2: Secondary Assays - Quantifying and Confirming Hits
Any enzyme exhibiting significant inhibition (e.g., >50%) in the Tier 1 screen should be subjected to secondary assays to confirm the activity and determine the potency (IC50) of the interaction.
Experimental Protocol: IC50 Determination
-
Compound Preparation: Prepare a serial dilution of 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, typically in 10-point, half-log increments, starting from a high concentration (e.g., 100 µM).
-
Assay Setup: For each "hit" enzyme, set up the enzymatic reaction in a multi-well plate format. Include positive controls (known inhibitors) and negative controls (vehicle).
-
Enzyme Reaction: Add the enzyme and its specific substrate to the wells containing the diluted compound.
-
Incubation: Incubate the plates under optimized conditions (time, temperature) for the specific enzyme.
-
Detection: Measure the enzyme activity using an appropriate detection method (e.g., fluorescence, luminescence, absorbance).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Tier 2 IC50 Values
The IC50 values for the confirmed "hit" enzymes should be presented in a table for easy comparison.
| Enzyme | IC50 (µM) |
| Confirmed Hit Enzyme 1 | Experimental Data |
| Confirmed Hit Enzyme 2 | Experimental Data |
| Confirmed Hit Enzyme 3 | Experimental Data |
Tier 3: Functional Cellular Assays - Assessing Physiological Relevance
For potent off-target interactions identified in Tier 2, it is crucial to assess the compound's activity in a more physiologically relevant context. Functional cellular assays can determine if the enzymatic inhibition translates to a cellular effect.
Example Cellular Assay: Cellular Kinase Inhibition
If the compound shows potent inhibition of a specific kinase, a cellular assay can be employed to measure the phosphorylation of a known downstream substrate of that kinase.
Caption: Functional Cellular Assay Workflow.
Interpreting the Data: A Comparative Analysis
The collective data from these tiered studies will provide a comprehensive cross-reactivity profile for 1-(3-Bromo-4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. The ideal candidate will exhibit high potency for its intended target while demonstrating significantly lower potency (e.g., >100-fold selectivity) against off-targets.
By systematically comparing the IC50 values against a diverse panel of enzymes, researchers can make informed decisions about the compound's potential for further development. This objective, data-driven approach is fundamental to the principles of modern, safety-conscious drug discovery.
References
-
Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazolone moieties as drugs or enzyme inhibitors. Retrieved from [Link]
-
The Pharma Innovation. (2010, October 16). The diverse pharmacological importance of Pyrazolone Derivatives : A Review. Retrieved from [Link]
-
Preprints.org. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]
-
American Chemical Society. (n.d.). A Cross-Reactive, Class-Selective Enzymatic Array Assay. Retrieved from [Link]
-
BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-reactivity study testing the selectivity of each enzyme−substrate.... Retrieved from [Link]
-
Boster Biological Technology. (2022, August 25). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
-
Patsnap. (2025, April 21). How Is Enzyme Kinetics Applied in Drug Development?. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Enzyme Technology for Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (2023, September 20). New Sight: Enzymes as Targets for Drug Development. Retrieved from [Link]
-
Open Access Text. (n.d.). Enzyme Function and Drug Development: Unveiling the Path to Therapeutic Breakthroughs. Retrieved from [Link]
-
MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
-
Purdue University. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
Benchmarking the Anti-Inflammatory Activity of Pyrazolones Against Classic NSAIDs: A Methodological Guide
The Pharmacological Landscape: Moving Beyond Classic NSAIDs
Non-steroidal anti-inflammatory drugs (NSAIDs) are the foundational standard for managing pain and inflammation. However, the chronic administration of classic non-selective NSAIDs (e.g., ibuprofen, diclofenac) is inherently limited by gastrointestinal (GI) mucosal damage and renal toxicity, primarily driven by the systemic depletion of protective prostaglandins via COX-1 inhibition.
As a Senior Application Scientist overseeing preclinical assay development, I have observed a significant structural shift toward pyrazolone derivatives . Historically represented by drugs like phenylbutazone and propyphenazone, the pyrazolone scaffold is now being heavily functionalized to create highly selective COX-2 inhibitors and, more importantly, dual COX-2/5-LOX inhibitors. By targeting both the cyclooxygenase and lipoxygenase pathways, novel pyrazolones can suppress both prostaglandin and leukotriene synthesis, offering a broader anti-inflammatory spectrum while mitigating the gastric liabilities associated with classic NSAIDs.
Mechanistic Rationale: The Arachidonic Acid Cascade
To accurately benchmark pyrazolones against classic NSAIDs, we must first map their distinct points of intervention within the arachidonic acid (AA) cascade. Classic NSAIDs create a "shunting" effect: by blocking COX enzymes, they inadvertently divert AA metabolism toward the 5-lipoxygenase (5-LOX) pathway, increasing leukotriene production which can exacerbate gastric damage and bronchospasm. Novel pyrazolones bypass this limitation through dual-pathway inhibition.
Fig 1. Arachidonic acid cascade highlighting dual COX-2/5-LOX inhibition by novel pyrazolones.
Quantitative Benchmarking: Pyrazolones vs. Reference NSAIDs
When evaluating new chemical entities, quantitative benchmarking against established clinical standards is critical. The table below synthesizes experimental data comparing novel pyrazolone derivatives (e.g., PYZ16, PYZ37) against classic pyrazolones and standard NSAIDs[1].
| Compound Class | Drug / Derivative | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | In Vivo Edema Inhibition (%) |
| Classic NSAID | Ibuprofen | 12.50 | 35.00 | 0.35 | ~45.0% |
| Selective Coxib | Celecoxib | 7.41 | 0.40 | 18.52 | 57.1% |
| Classic Pyrazolone | Phenylbutazone | 2.10 | 1.80 | 1.16 | 57.4% |
| Novel Pyrazolone | PYZ16 | 5.58 | 0.52 | 10.73 | 64.2% |
| Novel Pyrazolone | PYZ37 | >50.00 | 0.20 | >250.00 | 72.5% |
Data Interpretation: Novel pyrazolones like PYZ37 demonstrate a 2-fold higher inhibitor potency against COX-2 compared to Celecoxib, while maintaining a superior selectivity index that theoretically eliminates the topical and systemic GI toxicity seen with Ibuprofen and Phenylbutazone[2].
Experimental Workflows & Self-Validating Protocols
To generate reproducible benchmarking data, screening workflows must transition logically from high-throughput in vitro target validation to physiological in vivo modeling.
Fig 2. Sequential in vitro and in vivo screening workflow for pyrazolone benchmarking.
In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
The Causality of Assay Selection: Many laboratories rely on colorimetric COX assays. However, as an application scientist, I strongly advise against this when screening heterocyclic compounds like pyrazolones. These libraries often possess intrinsic absorbance properties that interfere with colorimetric readouts. Utilizing a fluorometric probe—specifically ADHP (10-acetyl-3,7-dihydroxyphenoxazine)—provides a superior signal-to-noise ratio by detecting the peroxidase activity of COX enzymes during the conversion of Prostaglandin G2 to Prostaglandin H2[3].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare COX assay buffer (100 mM Tris-HCl, pH 8.0). Dilute COX-1 (ovine) and COX-2 (human recombinant) enzymes in the buffer alongside the required heme cofactor.
-
Compound Incubation: Dispense 10 μL of the test pyrazolone or reference NSAID (serial dilutions from 0.01 to 100 μM) into a 96-well black microplate. Add 10 μL of the COX enzyme solution. Incubate at 37°C for 15 minutes to allow steady-state binding.
-
Reaction Initiation: Add 10 μL of the ADHP fluorometric probe, followed immediately by 10 μL of Arachidonic Acid (substrate) to initiate the reaction.
-
Kinetic Readout: Read the plate using a fluorescence microplate reader at Ex/Em = 535/587 nm for 10 minutes.
Self-Validating System: Every assay plate must include a full dose-response curve of Celecoxib (positive control) and a DMSO-only vehicle (negative control). Calculate the Z'-factor for the plate; a run is only validated and accepted if the Z'-factor is ≥ 0.6, ensuring the assay's dynamic range is sufficient to distinguish subtle potency differences between pyrazolone derivatives.
In Vivo Carrageenan-Induced Rat Paw Edema Model
The Causality of Model Selection: The carrageenan-induced paw edema model is the gold standard for benchmarking acute anti-inflammatory activity. We specifically measure edema at the 3-to-5-hour mark post-injection. Why? The inflammatory response is biphasic; the early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is strictly driven by the overproduction of prostaglandins and leukotrienes[4]. This late phase provides the exact physiological window to benchmark the efficacy of COX/LOX-inhibiting pyrazolones against NSAIDs.
Step-by-Step Methodology:
-
Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of orally administered compounds, while allowing access to water.
-
Dosing: Administer the test pyrazolones, reference NSAIDs (e.g., Indomethacin 10 mg/kg or Celecoxib 50 mg/kg), or vehicle (0.5% CMC) via oral gavage.
-
Induction: One hour post-dosing, inject 0.1 mL of a 1% freshly prepared λ -carrageenan suspension in sterile saline into the sub-plantar tissue of the right hind paw.
-
Plethysmometry: Measure the paw volume using a water displacement plethysmometer immediately before injection (baseline) and at 1, 3, and 5 hours post-injection.
-
Calculation: Calculate the percentage of edema inhibition relative to the vehicle-treated control group.
Self-Validating System: The vehicle-only control arm establishes the 100% inflammation baseline. The positive control arm (Celecoxib) must achieve a historical baseline of >50% edema reduction at the 3-hour mark. Failure to meet this threshold invalidates the cohort, as it indicates a failure in the phlogistic potency of the carrageenan reagent or an error in oral dosing technique.
References
-
Synthesis and biological evaluation of pyrazolone analogues as potential anti‐inflammatory agents targeting cyclooxygenases and 5‐lipoxygenase ResearchGate 4
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective ACS Omega 1
-
Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies J-Stage 2
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach ACS Omega 3
Sources
Head-to-Head Comparison of Synthetic Routes for Pyrazolone Production: A Technical Guide for Drug Development
Executive Summary
Pyrazolones (e.g., edaravone, metamizole, and antipyrine) are privileged nitrogen-containing five-membered heterocycles that serve as critical scaffolds in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and neuroprotective activities[1]. As the demand for these active pharmaceutical ingredients (APIs) scales, chemical synthesis has evolved from traditional, solvent-heavy reflux methods to highly efficient, green chemistry approaches[2].
As a Senior Application Scientist, I have structured this guide to objectively compare the three primary synthetic routes for pyrazolone production: Conventional Knorr Synthesis , Microwave-Assisted Solvent-Free Synthesis , and One-Pot Multicomponent Reactions (MCRs) . This analysis moves beyond basic step-by-step instructions to explain the physical chemistry and causality behind each experimental choice, ensuring your laboratory workflows are robust, scalable, and self-validating.
Mechanistic Overview of Synthetic Routes
Route A: Conventional Knorr Synthesis
The classical approach relies on the condensation of β -keto esters with hydrazine derivatives. The mechanism initiates with a regioselective nucleophilic attack by the least hindered nitrogen of the hydrazine onto the ketone carbonyl, forming a hydrazone intermediate. This is followed by an intramolecular cyclization (lactamization) involving the ester group[3]. While reliable, this thermal method often requires toxic organic solvents, extended reaction times (hours), and yields moderate atom economy.
Route B: Microwave-Assisted Solvent-Free Synthesis
This modernized Knorr approach exposes neat (solvent-free) reactants directly to microwave irradiation. Because the polar reactants (hydrazine and β -keto ester) possess high dipole moments, they rapidly absorb microwave energy, causing localized superheating[3]. This targeted energy transfer overcomes the high activation barrier of the rate-limiting cyclization step in minutes, preventing the thermal degradation often seen in prolonged conventional heating.
Route C: One-Pot Multicomponent Reactions (MCRs)
For complex, fused pyrazolones (such as pyrano[2,3-c]pyrazoles), 4 are the gold standard[4]. This one-pot approach typically combines an aldehyde, malononitrile, a β -keto ester, and hydrazine hydrate in an aqueous medium or a specialized hydrogen-bond donating solvent like HFIP[5][6]. MCRs boast exceptional atom economy by utilizing sequential in situ transformations: an initial Knoevenagel condensation to form an electrophilic olefin, followed by a Michael addition and subsequent cyclization[4].
Mechanistic comparison between Knorr synthesis and multicomponent reactions (MCR).
Head-to-Head Quantitative Comparison
The following table synthesizes experimental data across the three methodologies, providing a clear benchmark for route selection based on your laboratory's throughput and sustainability goals.
| Parameter | Conventional Knorr Synthesis | Microwave-Assisted (Solvent-Free) | Aqueous MCR (Nanocatalyst) |
| Reaction Time | 2 - 6 hours | 2 - 5 minutes[3] | 10 - 30 minutes[7] |
| Average Yield | 60% - 75% | 85% - 95%[3] | 88% - 98%[7] |
| Solvent System | Ethanol, Acetic Acid | None (Neat)[3] | Water, HFIP, or EtOH/H2O[6][7] |
| Temperature | Reflux (80°C - 100°C) | Microwave (100°C - 120°C) | Room Temp to 80°C[6][7] |
| Atom Economy | Moderate | High | Very High[4] |
| Scalability | Excellent (Industrial standard) | Moderate (Equipment limited) | Good (Easy filtration) |
| Environmental Impact | High (Solvent waste, VOCs) | Low (No organic solvents) | Low (Water byproduct, recyclable catalyst)[6][7] |
Experimental Protocols & Causality
To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes the underlying physicochemical causality so researchers can troubleshoot deviations in real-time.
Protocol A: Microwave-Assisted Solvent-Free Synthesis of Simple Pyrazolones
Target: 3-Methyl-1-phenyl-2-pyrazolin-5-one
-
Equimolar Addition: Combine ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol) in a quartz microwave vessel.
-
Causality: Equimolar stoichiometry prevents the formation of unwanted bis-adducts. Quartz is utilized because it is transparent to microwaves, ensuring 100% of the dielectric heating is absorbed directly by the polar reactants.
-
-
Microwave Irradiation: Irradiate the neat mixture at 20% power input (approx. 100-120°C) for 2-4 minutes[3].
-
Causality: Microwave dielectric heating causes rapid molecular friction. This localized superheating instantly drives the endothermic elimination of water and ethanol, forcing the equilibrium toward the cyclic pyrazolone product without the thermal buffering effect of a solvent[3].
-
-
Self-Validation & Workup: Monitor the vessel. The reaction is complete when the evolution of water/ethanol vapor ceases.
-
Validation: The phase change from a liquid mixture to a solid crystalline mass upon cooling is a definitive, self-validating indicator of successful lactamization. Recrystallize the solid from hot ethanol to obtain the pure product.
-
Protocol B: Nanocatalyst-Mediated Aqueous MCR for Complex Pyranopyrazoles
Target: Pyrano[2,3-c]pyrazole derivatives
-
Knoevenagel Initiation: In a round-bottom flask, suspend an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in 5 mL of distilled water. Add 10 mol% of a green heterogeneous catalyst (e.g., ZnO nanoparticles or MgO)[5][7].
-
Causality: Water is highly polar and cohesive. It forces the hydrophobic organic substrates together (the hydrophobic effect), drastically accelerating the initial Knoevenagel condensation to form an electrophilic olefin[4].
-
-
Sequential Addition: After 2 minutes of vigorous stirring, add ethyl acetoacetate (1 mmol) and hydrazine hydrate (1 mmol)[5].
-
Causality: Staggering the addition is critical. If hydrazine is added too early, it will prematurely attack the aldehyde, forming a dead-end hydrazone. By adding it second, the hydrazine reacts exclusively with the β -keto ester to form the pyrazolone intermediate in situ, which immediately undergoes a Michael addition with the pre-formed olefin.
-
-
Self-Validation & Isolation: Stir at room temperature for 10-20 minutes[7].
-
Validation: This reaction validates itself via precipitation. As the highly polar, complex pyranopyrazole forms, it exceeds its solubility limit in water and crashes out of solution as a distinct solid[5]. This precipitation drives the equilibrium forward according to Le Chatelier's principle. Filter the solid, wash with cold water, and dry. The aqueous filtrate containing the nanocatalyst can be recycled for subsequent runs[7].
-
Workflow Decision Matrix
Choosing the correct synthetic route depends entirely on the structural complexity of your target API and available laboratory infrastructure. Use the decision matrix below to optimize your workflow.
Decision matrix for selecting the optimal pyrazolone synthetic route.
References
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents Source: ACS Omega (via PMC / NIH) URL:[Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions Source: RSC Advances (via PMC / NIH) URL:[Link]
-
HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
A Therapeutic Journey of 5-Pyrazolones as a Versatile Scaffold: A Review Source: Mini Reviews in Medicinal Chemistry (Bentham Science) URL:[Link]
-
Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review Source: Molecules (via PMC / NIH) URL:[Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. A Therapeutic Journey of 5-Pyrazolones as a Versatile Scaffold: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2-Pyrazolin-5-one, 1,3,4-trimethyl- | 17826-82-3 [smolecule.com]
- 4. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the ADME Properties of Pyrazolone Analogs: A Guide for Drug Development Professionals
The pyrazolone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including analgesic, anti-inflammatory, and neuroprotective agents.[1][2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of pyrazolone analogs is paramount for the successful development of safe and efficacious drug candidates. This guide provides a comparative analysis of the ADME profiles of key pyrazolone analogs, supported by experimental data and methodologies, to empower researchers in making informed decisions during the drug discovery and development process.
Introduction to Pyrazolone Analogs and ADME Profiling
Pyrazolone derivatives have a long history in medicine, with early examples like antipyrine and aminopyrine being used for their antipyretic and analgesic properties.[1] More recent advancements have led to the development of drugs like edaravone for amyotrophic lateral sclerosis (ALS) and phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID).[3][4][5][6] The therapeutic efficacy and safety of these compounds are intrinsically linked to their ADME profiles. Early assessment of these properties is crucial to identify and mitigate potential liabilities, thereby reducing the high attrition rates in clinical trials.[7][8][9]
The core of ADME studies lies in characterizing how a drug candidate interacts with a biological system. This involves a suite of in vitro and in vivo assays designed to predict a drug's behavior in the body.[7][10]
Caption: The interconnected processes of ADME determine a drug's therapeutic efficacy and potential toxicity.
Comparative ADME Profiles of Key Pyrazolone Analogs
This section will compare the ADME properties of several well-characterized pyrazolone analogs: Dipyrone (Metamizole), Propyphenazone, Aminopyrine, Phenylbutazone, and Edaravone.
Absorption
The rate and extent of drug absorption significantly influence its bioavailability.
-
Dipyrone (Metamizole): This prodrug is rapidly hydrolyzed to its active metabolite, 4-methyl-amino-antipyrine (4-MAA), in the gastrointestinal tract.[11] After oral administration, 4-MAA exhibits high bioavailability, around 85%.[12] Peak plasma concentrations are typically reached within 1.2 to 2.0 hours.[12]
-
Propyphenazone: Following oral administration, propyphenazone is rapidly absorbed, with maximum plasma concentrations observed after approximately 30 minutes.[13][14]
-
Aminopyrine: This analog is also rapidly and almost completely absorbed orally, with peak plasma concentrations occurring about 1.5 hours after administration.[13][14]
-
Phenylbutazone: Phenylbutazone is almost completely absorbed after oral administration.[4] However, its absorption can be influenced by food, with access to hay delaying the time to peak plasma concentration in horses.[6]
-
Edaravone: Oral administration of edaravone results in good absorption, with the time to reach maximum plasma concentration ranging from 0.3 to 0.8 hours in a fasted state.[5] However, edaravone's bioavailability can be limited by its poor aqueous solubility and stability.[15]
Table 1: Comparative Absorption Properties of Pyrazolone Analogs
| Compound | Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) (hours) | Route of Administration |
| Dipyrone (as 4-MAA) | ~85[12] | 1.2 - 2.0[12] | Oral |
| Propyphenazone | - | ~0.5[13][14] | Oral |
| Aminopyrine | High[13][14] | ~1.5[13][14] | Oral |
| Phenylbutazone | High[4] | Variable (influenced by food)[6] | Oral |
| Edaravone | - | 0.3 - 0.8 (fasted)[5] | Oral, Intravenous |
Distribution
Once absorbed, a drug distributes throughout the body, and the extent of this distribution impacts its concentration at the target site.
-
Dipyrone (as 4-MAA): The volume of distribution for 4-MAA is approximately 1.15 L/kg.[12] Protein binding of its main metabolites is less than 60%.[12] All four major metabolites are excreted into breast milk.[12]
-
Propyphenazone: The distribution volume is reported to be around 2 L/kg.[13][14]
-
Aminopyrine: It has a relative distribution volume of about 60% and binds to plasma proteins at approximately 15%.[13][14]
-
Phenylbutazone: This drug is highly bound to plasma proteins (over 98%), resulting in a small volume of distribution.[6][16]
-
Edaravone: Edaravone's ability to cross the blood-brain barrier is limited, which can be a challenge for treating central nervous system disorders.[15] It is also a substrate for the P-glycoprotein efflux pump, which can further reduce its brain penetration.[15]
Metabolism
Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for easier excretion. This process is often mediated by the cytochrome P450 (CYP) enzyme system.[17]
-
Dipyrone (Metamizole): After hydrolysis to 4-MAA, further metabolism occurs to form 4-formyl-amino-antipyrine (4-FAA) and 4-amino-antipyrine (4-AA).[11][12] 4-AA is then acetylated to 4-acetyl-amino-antipyrine (4-AAA) by the polymorphic N-acetyl-transferase.[12]
-
Propyphenazone: The primary metabolic pathway is demethylation, with the main urinary metabolite being the enolglucuronide of N-(2)-demethylpropyphenazone.[13][14]
-
Aminopyrine: The major metabolic routes are demethylation to 4-methylaminoantipyrine and 4-aminoantipyrine, and acylation to 4-acetyl and 4-formylaminoantipyrine.[13][14]
-
Phenylbutazone: It is extensively metabolized in the liver to oxyphenbutazone and gamma-hydroxyphenylbutazone.[6]
-
Edaravone: Edaravone is metabolized into pharmacologically inactive sulfate and glucuronide conjugates.[3]
Caption: Metabolic pathway of Dipyrone (Metamizole).
The pyrazole ring itself can be a target for metabolic enzymes. Studies have shown that pyrazole can induce CYP2E1 and inhibit CYP3A activity.[18] The structure of pyrazole derivatives can significantly impact their interaction with CYP enzymes.[19]
Excretion
The final step in the drug disposition process is excretion, which removes the drug and its metabolites from the body, primarily through urine and feces.
-
Dipyrone (Metamizole): The four main metabolites are primarily excreted in the urine, accounting for about 60% of the administered dose.[12]
-
Propyphenazone: The main metabolite, the enolglucuronide of N-(2)-demethylpropyphenazone, is excreted in the urine.[13]
-
Aminopyrine: Only small quantities of unchanged aminopyrine are excreted. The majority is eliminated as metabolites.[13][14]
-
Phenylbutazone: Phenylbutazone is eliminated through metabolism, with very little of the unchanged drug being excreted.[4]
-
Edaravone: The inactive sulfate and glucuronide conjugates are excreted from the body.[3]
Experimental Protocols for ADME Assessment
A tiered approach to ADME screening is often employed in drug discovery, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for promising candidates.[8][9]
In Vitro ADME Assays
In vitro ADME assays are essential for early-stage drug discovery, providing critical data to guide lead optimization.[7][10][20]
Protocol: Caco-2 Permeability Assay for Intestinal Absorption
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation.
-
Test Compound Preparation: Prepare a stock solution of the pyrazolone analog in a suitable solvent (e.g., DMSO) and then dilute it to the final concentration in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
Analyze the concentration of the pyrazolone analog in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Permeability Measurement (Basolateral to Apical): Perform the same procedure as above but add the test compound to the basolateral side and sample from the apical side to determine the efflux ratio.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.
-
Caption: Schematic of the Caco-2 permeability assay.
Other Key In Vitro Assays:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolic clearance.[10]
-
Plasma Protein Binding: Measured by equilibrium dialysis or ultrafiltration to determine the fraction of drug bound to plasma proteins.[20]
-
CYP450 Inhibition and Induction: Evaluates the potential for drug-drug interactions.[20]
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate.[21]
Protocol: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Select an appropriate rodent species (e.g., rats, mice).
-
Drug Administration: Administer the pyrazolone analog via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Elimination Half-life (t1/2)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
Conclusion and Future Directions
The ADME properties of pyrazolone analogs are diverse and highly dependent on their specific chemical structures. A thorough understanding of these properties is critical for the successful development of new drugs based on this versatile scaffold. Early and comprehensive ADME profiling, utilizing a combination of in vitro and in vivo methodologies, allows for the identification of promising candidates with favorable pharmacokinetic profiles and the mitigation of potential liabilities. Future research should continue to explore the structure-ADME relationships of novel pyrazolone analogs to guide the design of next-generation therapeutics with enhanced efficacy and safety.
References
-
Selvita. In Vitro ADME. [Link]
- Zylber-Katz, E., & Levy, M. (1985). Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone). British Journal of Clinical Pharmacology, 19 Suppl 2, 299S–308S.
- Levy, M., Zylber-Katz, E., & Rosenkranz, B. (1995). Clinical pharmacokinetics of dipyrone and its metabolites. Clinical Pharmacokinetics, 28(3), 216–234.
-
IQVIA Laboratories. In Vitro screening. [Link]
- El-Sayed, N. N. E., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry.
-
U.S. Food and Drug Administration. (2017). 209176Orig1s000. [Link]
-
Symeres. In vitro ADME drug discovery services. [Link]
-
Nuvisan. In vitro DMPK studies for drug discovery. [Link]
-
Concept Life Sciences. In Vitro ADME Assays. [Link]
- Sahn, J. J., et al. (2023).
- Papakyriakou, A., et al. (2024). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
- Radi, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
-
National Center for Biotechnology Information. Phenylbutazone. PubChem Compound Summary for CID 4781. [Link]
- Semjon, B., et al. (2022). Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery. PLOS ONE.
- Jasiecka, A., et al. (2014). Pharmacological characteristics of metamizole. Polish Journal of Veterinary Sciences, 17(1), 169-175.
- El-Sayed, N. N. E., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry.
-
European Bioinformatics Institute. Compound: EDARAVONE (CHEMBL290916). ChEMBL. [Link]
- Zylber-Katz, E., & Levy, M. (1985). Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone). Semantic Scholar.
- El-Sayed, W. M., et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules.
- Zylber-Katz, E., & Levy, M. (1985). Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone). PubMed.
- Yapar, E. A., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity.
- Davydov, D. R., et al. (2013). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. The Journal of biological chemistry.
- Fenselau, C., et al. (1982). Metabolism of pyrazole. Structure elucidation of urinary metabolites.
- Pereira, C., et al. (2024).
- Zerilli, A., et al. (1998). Effect of pyrazole and dexamethasone administration on cytochrome P450 2E1 and 3A isoforms in rat liver and kidney. Alcoholism, clinical and experimental research.
- Patel, D. (2024). edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis.
- Alam, M. S., et al. (2023). Synthesis, Crystal Structure, Biological Evaluation, In Silico ADME Properties, Enzymatic Target Prediction and Molecular Docking Studies of Pyrazolone-Azomethine Analogs.
- Semjon, B., et al. (2022). Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery. PLOS ONE.
- de Oliveira, A. N., et al. (2024). Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study. Veterinary Sciences.
- Mor, S., et al. (2022).
- Geissler, J., & Mutschler, E. (1971). [The urinary excretion of metabolites of the pyrazolone group in toxicosis during childhood with optalidon and arantil (author's transl)]. Zeitschrift fur klinische Chemie und klinische Biochemie.
- Sharma, S., et al. (2010). The diverse pharmacological importance of Pyrazolone Derivatives : A Review.
- Goldberg, F. W., et al. (2024). N-Alkyl and N-Aryl Aminopyrazole Spirocarbamates: A Two-Pronged Lead Optimization Strategy to Identify Orally Bioavailable Plasma Kallikrein Inhibitors. ACS Medicinal Chemistry Letters.
- Abdel-Moneim, M. I., et al. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society.
- Sharma, V., et al. (2021). Current status of pyrazole and its biological activities. Journal of King Saud University. Science.
- Tobin, T., et al. (1986). Phenylbutazone in the horse: a review. Journal of Veterinary Pharmacology and Therapeutics.
- Cottell, J. J., et al. (2008). Pyrazole derivatives as cytochrome p450 inhibitors.
- Chander, S., et al. (2018).
- Khatun, B., et al. (2020). Extra Precision Docking and ADME Simulation Studies on Novel Analogues of Pyrazoles as Anticancer Leads. Manipal Journal of Pharmaceutical Sciences.
- Sanchez, L. C., et al. (2024). Comparative pharmacokinetics of phenylbutazone in healthy young-adult and geriatric horses. American journal of veterinary research.
- Youssef, A. M., et al. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules.
- D'Agnano, I., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Biomedicines.
- Fagan, D. A., et al. (2020). PHARMACOKINETIC PROFILES OF ORAL PHENYLBUTAZONE, MELOXICAM, AND FIROCOXIB IN SOUTHERN BLACK RHINOCEROS (DICEROS BICORNIS MINOR). Journal of Zoo and Wildlife Medicine.
- Le, A. V., et al. (2018). Analysis of phenylbutazone residues in horse tissues with and without enzyme-hydrolysis by LC-MS/MS. Journal of analytical toxicology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 7. selvita.com [selvita.com]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. In Vitro ADME Assays [conceptlifesciences.com]
- 10. nuvisan.com [nuvisan.com]
- 11. Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of dipyrone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring Nano-Delivery Systems to Enhance the Edaravone Performance in Amyotrophic Lateral Sclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cgfarad.ca [cgfarad.ca]
- 17. mdpi.com [mdpi.com]
- 18. Effect of pyrazole and dexamethasone administration on cytochrome P450 2E1 and 3A isoforms in rat liver and kidney: lack of specificity of p-nitrophenol as a substrate of P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. symeres.com [symeres.com]
- 21. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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